Product packaging for Butofilolol(Cat. No.:CAS No. 58930-32-8)

Butofilolol

Cat. No.: B107662
CAS No.: 58930-32-8
M. Wt: 311.4 g/mol
InChI Key: NMBNQRJDEPOXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butofilolol is an aromatic ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26FNO3 B107662 Butofilolol CAS No. 58930-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FNO3/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4/h7-9,13,19-20H,5-6,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBNQRJDEPOXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867082
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58930-32-8
Record name Butofilolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58930-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butofilolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058930328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butofilolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-[3-(tert-butylamino)-2-hydroxypropoxy]-5'-fluorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOFILOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZC6Y5A8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Butofilolol on β-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable scarcity of detailed, publicly available data on the specific molecular interactions and quantitative pharmacology of butofilolol at β-adrenoceptors. This guide synthesizes the foundational principles of β-blocker action and contextualizes the likely, albeit largely undocumented, mechanisms of this compound.

Executive Summary

β-Adrenoceptor Subtypes and Signal Transduction

There are two primary subtypes of β-adrenoceptors relevant to the cardiovascular effects of drugs like this compound:

  • β₁-Adrenoceptors: Predominantly located in the heart, these receptors are responsible for mediating increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy) in response to catecholamine stimulation.

  • β₂-Adrenoceptors: Found in the smooth muscle of the bronchioles, blood vessels, and in the liver, their activation leads to smooth muscle relaxation (e.g., bronchodilation, vasodilation) and metabolic effects such as glycogenolysis.

The canonical signaling pathway for both β₁ and β₂ adrenoceptors involves their coupling to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). As a crucial second messenger, cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins to elicit the final physiological response.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Norepinephrine) BetaReceptor β-Adrenoceptor Catecholamine->BetaReceptor Binds to G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response PKA->CellularResponse Phosphorylates Target Proteins Radioligand_Binding_Workflow Start Start MembranePrep Prepare Membranes with β-Adrenoceptors Start->MembranePrep Incubation Incubate Membranes with Radioligand and this compound MembranePrep->Incubation Filtration Separate Bound and Free Radioligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioligand (Scintillation Counting) Filtration->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Solubility and Stability Characteristics of Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butofilolol

This compound is a β-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its chemical structure, 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one, is characteristic of this class of drugs, which are widely used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Understanding the solubility and stability of this compound is critical for the development of safe, effective, and stable pharmaceutical dosage forms.

Physicochemical Properties

The fundamental physicochemical properties of a drug substance are pivotal in formulation development. While extensive experimental data for this compound is limited, some computed properties are available.

PropertyValueSource
Molecular Formula C₁₇H₂₆FNO₃PubChem[1]
Molecular Weight 311.4 g/mol PubChem[1]
IUPAC Name 1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-onePubChem[1]
CAS Number 58930-32-8PubChem[1]
Computed LogP 2.9PubChem[1]
pKa (predicted)Due to the secondary amine, a basic pKa is expected, likely in the range of 9.0-10.0, similar to other beta-blockers. The phenolic group is expected to have a pKa >10.Inferred from similar compounds

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Based on its structure, which contains both lipophilic (aromatic ring, butyl chain) and hydrophilic (hydroxyl, amino groups) moieties, this compound is expected to exhibit pH-dependent solubility in aqueous media and be soluble in various organic solvents.

Qualitative Solubility Profile (Predicted)

The following table summarizes the predicted qualitative solubility of this compound in various solvents.

SolventPredicted SolubilityRationale
Water Sparingly soluble to slightly solubleSolubility is expected to be low in neutral pH but increase in acidic conditions due to the protonation of the secondary amine.
0.1 N HCl SolubleThe amine group will be protonated, forming a more soluble salt.
0.1 N NaOH Sparingly solubleThe molecule will be in its free base form, which is less water-soluble.
Ethanol SolubleThe hydroxyl group can form hydrogen bonds with ethanol, and the organic structure is compatible.
Methanol SolubleSimilar to ethanol, it is a polar protic solvent capable of hydrogen bonding.
Acetone SolubleA polar aprotic solvent that can interact with the polar groups of this compound.
Acetonitrile SolubleA common solvent in reversed-phase HPLC, indicating good solubility.
Dichloromethane SolubleThe non-polar aspects of the molecule will favor solubility in this solvent.
Hexane Insoluble to sparingly solubleThe overall polarity of the molecule is likely too high for significant solubility in a non-polar solvent like hexane.
Experimental Protocol for Solubility Determination

A standard equilibrium solubility shake-flask method can be employed to quantitatively determine the solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents and aqueous buffers of different pH at a controlled temperature.

Materials:

  • This compound API

  • Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, acetone, acetonitrile.

  • Buffers: pH 1.2, 4.5, 6.8, and 7.4 phosphate or acetate buffers.

  • Scintillation vials or glass flasks with screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Calibrated pH meter.

  • Validated analytical method for this compound quantification (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent or buffer.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • For buffered solutions, measure the pH of the supernatant after the experiment to confirm the final pH.

  • Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination start Start add_excess Add excess this compound to solvent/buffer in vials start->add_excess seal_vials Seal vials add_excess->seal_vials agitate Agitate at constant temperature (e.g., 25°C for 24-48h) seal_vials->agitate settle Allow undissolved particles to settle agitate->settle centrifuge Centrifuge samples settle->centrifuge withdraw_supernatant Withdraw and dilute supernatant centrifuge->withdraw_supernatant analyze Analyze by HPLC-UV withdraw_supernatant->analyze calculate Calculate solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Characteristics

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] These studies expose the drug to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4]

Forced Degradation Studies

The following sections outline the typical stress conditions for forced degradation studies. The extent of degradation should ideally be between 5-20%.[3]

4.1.1. Hydrolytic Degradation

Objective: To investigate the stability of this compound in aqueous solutions at different pH values.

Protocol:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.

  • For each condition, divide the solution into two sets of vials. Store one set at room temperature and the other at an elevated temperature (e.g., 60-80 °C).

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

4.1.2. Oxidative Degradation

Objective: To assess the susceptibility of this compound to oxidation.

Protocol:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the this compound solution.

  • Store the solution at room temperature and protect it from light.

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples using a stability-indicating HPLC method.

4.1.3. Photolytic Degradation

Objective: To evaluate the stability of this compound upon exposure to light.

Protocol:

  • Expose a solid sample of this compound and a solution of this compound (in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After the exposure period, dissolve the solid sample and analyze both the solid and solution samples using a stability-indicating HPLC method.

4.1.4. Thermal Degradation

Objective: To determine the stability of this compound in the solid state at elevated temperatures.

Protocol:

  • Place a known amount of solid this compound in a petri dish or a suitable container.

  • Store the sample in a thermostatically controlled oven at a high temperature (e.g., 105 °C or at a temperature just below its melting point if it is lower).[3]

  • Withdraw samples at different time intervals.

  • Dissolve the samples in a suitable solvent and analyze them using a stability-indicating HPLC method.

Summary of Predicted Stability Profile
Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic Hydrolysis Potentially labileThe ether linkage could be susceptible to hydrolysis under strong acidic conditions and heat.
Basic Hydrolysis Likely stableThe functional groups in this compound are generally stable under basic conditions.
Oxidation Potentially labileThe secondary amine and the benzylic position are potential sites for oxidation.
Photolysis Potentially labileThe aromatic ring and carbonyl group are chromophores that can absorb UV light, potentially leading to degradation.
Thermal (Solid State) Likely stableSolid-state degradation is generally slower than in solution, but prolonged exposure to high heat could cause decomposition.

Experimental Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies start Start prepare_samples Prepare this compound samples (solid and solution) start->prepare_samples stress_conditions Expose samples to stress conditions (Acid, Base, H₂O₂, Light, Heat) prepare_samples->stress_conditions sampling Withdraw samples at different time points stress_conditions->sampling neutralize Neutralize acid/base samples (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze evaluate Evaluate % degradation and identify degradation products analyze->evaluate end End evaluate->end

Caption: General workflow for conducting forced degradation studies on this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the drug substance in the presence of its degradation products, impurities, and excipients.[2] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose for beta-blockers.[5][6][7][8][9]

Representative Stability-Indicating HPLC Method

Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the separation of its potential degradation products.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile and/or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry of a this compound solution (likely around 220-280 nm based on the aromatic chromophore).
Column Temperature Ambient or controlled at 25-30 °C.
Injection Volume 10-20 µL
Diluent Mobile phase or a mixture of water and organic solvent.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Mechanism of Action and Signaling Pathway

As a beta-blocker, this compound exerts its therapeutic effects by antagonizing β-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, initiate a downstream signaling cascade.

The canonical signaling pathway for β₁- and β₂-adrenergic receptors involves the following steps:

  • Binding of an agonist (e.g., norepinephrine) to the β-adrenergic receptor.

  • Conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).

  • The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • PKA then phosphorylates various intracellular proteins, leading to the physiological response (e.g., increased heart rate and contractility).

This compound, as an antagonist, binds to the β-adrenergic receptor but does not activate it, thereby blocking the binding of endogenous catecholamines and inhibiting this signaling cascade.

β-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling pathway of the β-adrenergic receptor and the inhibitory action of this compound.

References

The Discovery and Development of Butofilolol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Butofilolol, a beta-adrenergic receptor antagonist, was developed for the management of essential hypertension. This technical guide provides a comprehensive overview of the history of its discovery and development, detailing its synthesis, mechanism of action, and the findings from preclinical and clinical investigations. Due to the limited publicly available information on this compound, this report supplements specific data with generalized methodologies and workflows relevant to the development of beta-blockers during the same era.

Introduction

This compound (trade name Cafide) is a beta-blocker developed for the treatment of high blood pressure.[1][2] Initially developed by Sanofi, its current global research and development status is listed as "Pending".[3] As a member of the beta-blocker class of drugs, this compound exerts its antihypertensive effects by antagonizing beta-adrenergic receptors, thereby modulating the physiological effects of catecholamines like epinephrine and norepinephrine. This report delves into the available scientific and patent literature to construct a detailed history of this compound's journey from chemical synthesis to clinical evaluation.

Discovery and Synthesis

The synthesis of this compound involves a multi-step chemical process. The key steps are outlined below.[1]

Experimental Protocol: Synthesis of this compound

A general synthetic route for this compound is as follows:

  • Fries Rearrangement: The synthesis begins with the Fries rearrangement of the ester formed from 4-fluorophenol and butyryl chloride. This reaction yields 5'-fluoro-2'-hydroxybutyrophenone.

  • Epoxidation: The resulting butyrophenone is then treated with epichlorohydrin in the presence of a base. This step leads to the formation of 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.

  • Ring Opening: The final step involves the reaction of the epoxide with tert-butylamine, which opens the epoxide ring and results in the formation of this compound.

Mechanism of Action

This compound is classified as a β-adrenoceptor antagonist.[3] Like other beta-blockers, it competitively inhibits the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation, trigger a signaling cascade that leads to various physiological responses, including increased heart rate and contractility.[4]

Signaling Pathway

The beta-adrenergic receptor signaling pathway is a well-characterized cascade. The binding of an agonist (like norepinephrine) to the receptor activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects. This compound, as an antagonist, blocks the initial step of this cascade.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates This compound This compound This compound->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Leads to

Beta-Adrenergic Receptor Signaling Pathway

Preclinical and Clinical Development

The development of a beta-blocker like this compound typically follows a structured workflow from initial screening to clinical trials.

Experimental Workflow for Beta-Blocker Development

Drug_Development_Workflow Start Start Compound_Synthesis Compound Synthesis (e.g., this compound Synthesis) Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening Functional_Assays In Vitro Functional Assays (e.g., cAMP measurement) In_Vitro_Screening->Functional_Assays In_Vivo_Animal_Models In Vivo Animal Models (e.g., Hypertensive Rat Models) Functional_Assays->In_Vivo_Animal_Models Toxicology_Studies Preclinical Toxicology & Safety Pharmacology In_Vivo_Animal_Models->Toxicology_Studies Phase_I Phase I Clinical Trials (Pharmacokinetics & Safety in Humans) Toxicology_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval End End Regulatory_Approval->End

Generalized Drug Development Workflow for Beta-Blockers
Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in healthy subjects and in patients with renal insufficiency.

ParameterHealthy Subjects (100 mg single oral dose)Reference
Time to Maximum Plasma Concentration (Tmax) 2 to 3 hours[1]
Maximum Plasma Concentration (Cmax) 120 to 430 ng/ml[1]
Apparent Volume of Distribution (Vd) 200 to 500 L[1]
Apparent Clearance (CL) 40 to 70 L/h[1]
Urinary Excretion (unchanged drug) ~4% of administered dose[1]
ParameterPatients with Renal Insufficiency (100 mg single oral dose)Reference
Area Under the Curve (AUC) Markedly increased compared to healthy subjects[2]
Elimination Rate Constant Tended to increase in severe renal failure[2]
Elimination Half-life Slight increase[2]
Clinical Efficacy

A long-term study published in 1983 evaluated the antihypertensive effect of this compound in eighteen patients with essential hypertension. The treatment duration was a minimum of 6 months, with some patients followed for over 18 months.

OutcomeResultReference
Antihypertensive Effect Observed in 11 out of 18 patients (61%)[5]
Good to Very Good Response 9 out of 18 patients (50%)[5]
Average Effective Dose 200 mg/day (range: 75-300 mg/day)[5]

No significant clinical or biological intolerance was reported in this study.[5]

Conclusion

This compound is a beta-blocker developed for the treatment of hypertension. Its synthesis and mechanism of action are characteristic of its drug class. The available pharmacokinetic data indicate predictable absorption and clearance, with altered profiles in patients with renal impairment. Early clinical data suggested efficacy in a significant portion of hypertensive patients. However, the limited amount of publicly available information on its further development and current status suggests that its journey to market may have been halted or delayed. This technical guide provides a summary of the known information, supplemented with general principles of beta-blocker development to offer a comprehensive, albeit incomplete, history of this compound. Further disclosure of data from the developing company would be necessary for a more complete understanding of its clinical potential.

References

Butofilolol: A Technical Deep Dive into Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative binding affinity and kinetic data for butofilolol are limited. This guide provides a comprehensive framework for understanding and determining these crucial parameters for beta-adrenergic antagonists, utilizing data from well-characterized beta-blockers as illustrative examples. The methodologies and principles described herein are directly applicable to the study of this compound.

Introduction to this compound and Beta-Adrenergic Receptor Interaction

This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] These drugs are pivotal in cardiovascular medicine, primarily by antagonizing the effects of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors.[2] The therapeutic efficacy and side-effect profile of a beta-blocker are intrinsically linked to its binding affinity (how tightly it binds to the receptor) and kinetics (the rates of association and dissociation).

Understanding the precise interaction of this compound with beta-adrenergic receptor subtypes (β1, β2, and β3) is critical for predicting its clinical performance. High affinity for the β1-receptor, predominantly found in cardiac tissue, is often a desired characteristic for achieving cardioselectivity and minimizing off-target effects, such as bronchoconstriction mediated by β2-receptors.[2][3]

This technical guide outlines the state-of-the-art methodologies for characterizing the receptor binding affinity and kinetics of beta-blockers like this compound, presents illustrative data in a comparative format, and visualizes the associated experimental workflows and signaling pathways.

Quantitative Analysis of Receptor Binding

The interaction of a ligand like this compound with its receptor is quantified by several key parameters. These values are essential for comparing the potency and selectivity of different compounds.

Key Parameters:

  • Inhibition Constant (Ki): A measure of the binding affinity of a ligand to a receptor. It represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. For receptor binding, it is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

  • Dissociation Constant (Kd): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a direct measure of binding affinity, with a lower Kd indicating higher affinity.

  • Association Rate Constant (kon or k₁): The rate at which a ligand binds to its receptor.

  • Dissociation Rate Constant (koff or k₋₁): The rate at which a ligand dissociates from its receptor. The residence time of a drug at its receptor is the reciprocal of the dissociation rate constant (1/koff).

Comparative Binding Affinity Data for Beta-Blockers
CompoundReceptor SubtypeKi (nM)IC50 (nM)Tissue/Cell LineReference
Betaxolol β1-adrenergic6.0-Bovine heart[4]
β2-adrenergic210-Bovine trachea[4]
Propranolol β1-adrenergic2.42.54Mouse β1-adrenoceptor in HEK293T cells[5]
β2-adrenergic---
Bisoprolol β1-adrenergic10-Human β1-adrenoceptor in CHO cells[3]
β2-adrenergic140-Human β2-adrenoceptor in CHO cells[3]
Atenolol β1-adrenergic150-Human β1-adrenoceptor in CHO cells[3]
β2-adrenergic2100-Human β2-adrenoceptor in CHO cells[3]

Note: The Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, temperature, and tissue or cell line preparation.

Comparative Binding Kinetics Data for Beta-Blockers

Binding kinetics provide a dynamic view of the drug-receptor interaction, which can be crucial for understanding the duration of action. The following table provides an example of kinetic data for a beta-blocker.

CompoundReceptor Subtypekon (M⁻¹min⁻¹)koff (min⁻¹)Residence Time (min)Reference
Bisoprolol β1-adrenergic1.2 x 10⁸0.0250[6]

Experimental Protocols

The determination of binding affinity and kinetics relies on sophisticated in vitro techniques. The two most common and powerful methods are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying receptor-ligand interactions. They involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki or IC50) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target beta-adrenergic receptor subtype.

  • Radioligand (e.g., [³H]-CGP 12177, a non-selective beta-antagonist).

  • Unlabeled competing ligand (this compound).

  • Incubation buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Protocol for Competition Binding Assay:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in a fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed amount of the membrane preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound).

  • Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [³H]-CGP 12177) to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the kinetics of drug binding (kon and koff).

Objective: To measure the association and dissociation rates of this compound binding to a purified and immobilized beta-adrenergic receptor.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).

  • Purified, solubilized beta-adrenergic receptor.

  • This compound solution at various concentrations.

  • Running buffer.

Protocol for Kinetic Analysis:

  • Receptor Immobilization: The purified beta-adrenergic receptor is immobilized onto the surface of the sensor chip.

  • Baseline Establishment: A continuous flow of running buffer over the sensor surface establishes a stable baseline signal.

  • Association Phase: A solution containing this compound at a specific concentration is injected and flows over the sensor surface. The binding of this compound to the immobilized receptor causes a change in the refractive index at the surface, which is detected as an increase in the SPR signal (response units). This is monitored in real-time.

  • Dissociation Phase: The this compound solution is replaced by a continuous flow of running buffer. The dissociation of this compound from the receptor is observed as a decrease in the SPR signal over time.

  • Regeneration: A specific solution is injected to remove any remaining bound this compound from the receptor, regenerating the sensor surface for the next cycle.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed using specialized software. By fitting the association and dissociation curves from multiple concentrations of this compound, the association rate constant (kon) and the dissociation rate constant (koff) can be determined. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Visualizing Workflows and Pathways

Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

SPR_Workflow cluster_setup Setup cluster_binding_cycle Binding Cycle cluster_data_analysis Analysis Immobilization Receptor Immobilization Baseline Establish Baseline Immobilization->Baseline Association Association (this compound Injection) Baseline->Association Dissociation Dissociation (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgram Regeneration Surface Regeneration Dissociation->Regeneration Regeneration->Baseline Next Cycle Kinetics Calculate kon, koff, Kd Sensorgram->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

Signaling Pathway

Beta_Adrenergic_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Activates G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified beta-adrenergic receptor signaling pathway.

Conclusion

The thorough characterization of a beta-blocker's receptor binding affinity and kinetics is a cornerstone of modern drug development. While specific quantitative data for this compound remains elusive in publicly accessible literature, the established methodologies of radioligand binding assays and surface plasmon resonance provide a clear and robust path for obtaining this critical information. By applying these techniques, researchers can precisely define the pharmacological profile of this compound, enabling a deeper understanding of its potential therapeutic applications and facilitating its journey through the drug development pipeline. The illustrative data and visualized workflows in this guide serve as a comprehensive resource for undertaking such investigations.

References

In-Depth Technical Guide: In Vivo Pharmacokinetics and Pharmacodynamics of Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butofilolol is a beta-adrenoceptor antagonist that has been studied for its effects on the cardiovascular system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, based on available scientific literature. The guide details the drug's absorption, distribution, metabolism, and excretion (ADME) profile, its mechanism of action, and its effects on key physiological parameters such as heart rate and blood pressure. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and development of cardiovascular drugs. All quantitative data are summarized in structured tables, and experimental protocols are described to facilitate the replication and extension of previous findings. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.

Introduction

This compound is a beta-blocking agent that has been investigated for its potential therapeutic applications in cardiovascular diseases. Understanding its pharmacokinetic and pharmacodynamic profile is crucial for its safe and effective use. This guide synthesizes the available data on this compound's behavior in the body, providing a detailed examination of its journey from administration to elimination and its physiological effects.

In Vivo Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in healthy human subjects following oral administration.

Absorption

Following a single oral administration of a 100 mg dose in healthy subjects, maximum plasma concentrations (Cmax) of this compound were observed between 2 to 3 hours post-administration, with a notable inter-subject variability ranging from 120 to 430 ng/ml[1].

Distribution

This compound exhibits a large apparent volume of distribution, with values ranging from 200 to 500 liters[1]. This suggests extensive distribution of the drug into tissues outside of the plasma compartment.

Metabolism

The metabolic fate of this compound has not been extensively detailed in the available literature. Further studies are required to fully characterize its metabolic pathways and identify its major metabolites.

Excretion

Renal excretion of the unchanged drug is a minor route of elimination for this compound, accounting for approximately 4% of the administered dose[1]. The process of urinary elimination involves filtration, tubular secretion, and pH-sensitive reabsorption, exhibiting non-linear characteristics[1]. Despite this, the overall pharmacokinetic profile of this compound remains consistent during chronic treatment, as the low urinary elimination of the parent drug does not significantly influence its pharmacokinetics[1].

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound reported in healthy human subjects.

Table 1: Pharmacokinetic Parameters of this compound after a Single 100 mg Oral Dose in Healthy Subjects[1]

ParameterValueUnit
Time to Maximum Plasma Concentration (Tmax)2 - 3hours
Maximum Plasma Concentration (Cmax)120 - 430ng/ml
Apparent Volume of Distribution (Vd)200 - 500L
Apparent Clearance of Elimination40 - 70L/h
Urinary Excretion (unchanged drug)~4% of dose

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of this compound after single and repeated oral administration.

Study Design:

  • Subjects: 6 healthy volunteers.

  • Treatment:

    • Single 100 mg oral dose of this compound.

    • Chronic treatment of 100 mg/day for one week.

  • Sample Collection:

    • Blood samples were collected at various time points after drug administration to determine plasma concentrations.

    • Urine samples were collected to measure the amount of unchanged drug excreted.

  • Analytical Method: The specific analytical method for determining this compound concentrations in plasma and urine was not detailed in the available literature.

G cluster_study_design Pharmacokinetic Study Workflow Recruitment Recruitment Single Dose Phase Single Dose Phase Recruitment->Single Dose Phase 6 Healthy Subjects Chronic Treatment Phase Chronic Treatment Phase Single Dose Phase->Chronic Treatment Phase Washout Period Sample Collection Sample Collection Single Dose Phase->Sample Collection Chronic Treatment Phase->Sample Collection Analysis Analysis Sample Collection->Analysis Plasma & Urine Data Interpretation Data Interpretation Analysis->Data Interpretation Pharmacokinetic Parameters

Caption: Workflow of the pharmacokinetic study of this compound.

In Vivo Pharmacodynamics of this compound

This compound, as a beta-adrenoceptor antagonist, exerts its pharmacological effects by blocking the action of endogenous catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors.

Mechanism of Action

The primary mechanism of action of this compound is the competitive, reversible blockade of beta-adrenoceptors. This antagonism leads to a reduction in the downstream signaling pathways activated by these receptors.

G cluster_pathway This compound Signaling Pathway Catecholamines Catecholamines Beta-Adrenoceptor Beta-Adrenoceptor Catecholamines->Beta-Adrenoceptor Binds to G-Protein Activation G-Protein Activation Beta-Adrenoceptor->G-Protein Activation This compound This compound This compound->Beta-Adrenoceptor Blocks Adenylyl Cyclase Adenylyl Cyclase G-Protein Activation->Adenylyl Cyclase Activates cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Catalyzes Physiological Response Physiological Response cAMP Production->Physiological Response Leads to

Caption: this compound's mechanism of action at the beta-adrenoceptor.

Cardiovascular Effects

A high correlation has been observed between the plasma levels of this compound and its effect on resting heart rate[1]. A slight effect on diastolic blood pressure has also been noted[1]. These findings are consistent with the known physiological effects of beta-blockade.

Pharmacodynamic Data Summary

Table 2: Qualitative Pharmacodynamic Effects of this compound[1]

ParameterEffect
Resting Heart RateHigh correlation with plasma levels
Diastolic Blood PressureSlight effect observed

Conclusion

This compound is a beta-adrenoceptor antagonist with a large volume of distribution and clearance in the intermediate range. Its elimination is primarily non-renal. The pharmacodynamic effects of this compound on heart rate are well-correlated with its plasma concentrations. This technical guide provides a foundational understanding of the in vivo pharmacokinetics and pharmacodynamics of this compound. Further research is warranted to fully elucidate its metabolic pathways, quantify its receptor binding affinities, and establish detailed dose-response relationships for its various physiological effects. Such studies will be instrumental in defining its potential therapeutic role in cardiovascular medicine.

References

Butofilolol: An Obscure Beta-Blocker with Limited Public Data Obstructs Novel Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature and patent databases reveals a significant lack of information regarding novel therapeutic applications for butofilolol, a compound identified as a beta-adrenoceptor antagonist. Despite targeted searches for preclinical studies, clinical trials, and detailed pharmacological data, the available information is insufficient to construct a comprehensive technical guide on its potential new uses. The global research and development status of this compound is listed as "Pending," with Sanofi noted as the initial developer, suggesting that the compound may not have progressed to later stages of clinical development or that related research has not been publicly disclosed.[1]

Our investigation was consistently hampered by the compound's obscurity, leading to frequent and erroneous cross-referencing with the well-documented opioid analgesic, butorphanol. This persistent confusion in search results underscores the limited footprint of this compound in the scientific and medical literature.

Pharmacological Profile: A Classic Beta-Blocker

This compound is classified as a β-adrenoceptor antagonist, a class of drugs primarily used to manage cardiovascular diseases.[1] Its mechanism of action, like other beta-blockers, would involve blocking the effects of adrenaline and noradrenaline on beta-adrenergic receptors, leading to effects such as a reduction in heart rate, blood pressure, and cardiac contractility.

The chemical identity of this compound is established with the CAS Registry Number 58930-32-8 and the molecular formula C17H26FNO3.[1] Its chemical name is 1-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1-butanone.

Data Presentation

Due to the absence of publicly available quantitative data from preclinical or clinical studies on this compound, a summary table of its efficacy, pharmacokinetics, or safety profile cannot be constructed.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not available in the public domain. Searches for in vitro and in vivo studies, dose-response experiments, or specific assays related to novel therapeutic applications did not yield any specific protocols.

Signaling Pathways and Experimental Workflows

The signaling pathway for a typical beta-blocker is well-established. However, without specific research on this compound, any diagram would be a generalized representation of the class rather than a specific visualization of this compound's action. Given the lack of experimental data, no workflows can be diagrammed.

A generalized signaling pathway for beta-adrenergic receptor antagonism is presented below for illustrative purposes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Beta_Receptor β-Adrenergic Receptor Adrenaline->Beta_Receptor Binds G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->Beta_Receptor Blocks

Caption: Generalized Beta-Blocker Signaling Pathway.

Conclusion

The available data on this compound is extremely limited, preventing a detailed analysis of its novel therapeutic applications. The compound remains an obscure entity within the broader class of beta-blockers. For researchers, scientists, and drug development professionals, the lack of published research presents a significant barrier to understanding its potential beyond the theoretical framework of its drug class. Future disclosures from the original developers or new independent research would be necessary to enable any meaningful exploration of novel therapeutic avenues for this compound.

References

An In-depth Technical Guide to Butofilolol's Effect on Intracellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Butofilolol is a non-selective beta-adrenergic receptor antagonist. This document provides a comprehensive overview of its mechanism of action and its inhibitory effects on core intracellular signaling pathways. The primary focus is on the canonical Gs/adenylyl cyclase/cAMP/PKA pathway, which is the principal target of beta-blockers. Additionally, potential modulatory effects on other pathways, such as the MAPK/ERK cascade, are discussed based on evidence from the broader class of non-selective beta-blockers. This guide includes quantitative data, detailed experimental protocols for studying these effects, and visualizations of the key signaling cascades and workflows to facilitate a deeper understanding of this compound's molecular pharmacology.

Core Mechanism of Action

This compound, like other first-generation beta-blockers, functions as a competitive antagonist at β-adrenergic receptors (β-ARs).[1] It non-selectively blocks both β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines such as epinephrine and norepinephrine.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. By occupying the receptor's binding site, this compound inhibits these downstream signaling pathways.[1]

The primary signaling cascade affected is the Gs-protein pathway:

  • β-Adrenergic Receptors (β1 and β2): Located on the surface of cells in various tissues, including the heart, lungs, and vascular smooth muscle.[2]

  • G-protein (Gs): β-ARs are coupled to a stimulatory G-protein (Gs).

  • Adenylyl Cyclase (AC): When an agonist binds the receptor, the activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • Cyclic AMP (cAMP): Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1]

  • Protein Kinase A (PKA): cAMP activates PKA, which then phosphorylates numerous downstream protein substrates, leading to a cellular response (e.g., increased heart rate, muscle relaxation).[4][5]

This compound's antagonism at the β-AR prevents the initial activation of the Gs-protein, thereby inhibiting the entire downstream production of cAMP and subsequent PKA-mediated events.

Intracellular Signaling Pathways Modulated by this compound

Inhibition of the Canonical cAMP/PKA Signaling Pathway

The most well-characterized effect of beta-blockade is the attenuation of the cAMP/PKA pathway. In the absence of an agonist, β-ARs can exhibit a degree of spontaneous activity; some beta-blockers act as inverse agonists, reducing this basal activity.[6][7] However, their primary role is to block agonist-induced signaling. By preventing catecholamine binding, this compound effectively reduces intracellular cAMP levels that would otherwise be elevated during sympathetic stimulation. This leads to decreased PKA activity and reduced phosphorylation of its target proteins.[4]

G_Protein_Signaling Canonical β-Adrenergic Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol RECEPTOR β-Adrenergic Receptor G_PROTEIN Gs Protein (αβγ) RECEPTOR->G_PROTEIN Activates AC Adenylyl Cyclase G_PROTEIN->AC Stimulates CAMP cAMP (Second Messenger) AC->CAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) CAMP->PKA Activates SUBSTRATES Downstream Substrates PKA->SUBSTRATES Phosphorylates RESPONSE Cellular Response SUBSTRATES->RESPONSE AGONIST Agonist (Epinephrine) AGONIST->RECEPTOR Activates This compound This compound This compound->RECEPTOR Blocks MAPK_Pathway Potential Modulation of the MAPK/ERK Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RECEPTOR β-Adrenergic Receptor B_ARRESTIN β-Arrestin RECEPTOR->B_ARRESTIN Recruits SRC Src B_ARRESTIN->SRC Activates RAF Raf SRC->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Phosphorylates RESPONSE Proliferation, Survival TF->RESPONSE Regulates Gene Expression AGONIST Agonist AGONIST->RECEPTOR Activates This compound This compound (Propranolol as proxy) This compound->RECEPTOR Inhibits (Hypothesized) Binding_Assay_Workflow Workflow: Radioligand Binding Assay P1 Prepare Cell Membranes (Expressing β-AR) P2 Incubate Membranes with: 1. Radioligand (e.g., [3H]-CGP12177) 2. Varying [this compound] P1->P2 P3 Separate Bound from Free Radioligand (via Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 P4->P5 P6 Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) P5->P6

References

An In-Depth Technical Guide on the Interaction of Butofilolol with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol, also known as Bunitrolol, is a non-selective β-adrenergic receptor antagonist.[1] It belongs to the class of drugs known as beta-blockers, which are widely used in the management of cardiovascular conditions such as hypertension and angina pectoris.[2] The therapeutic effects of this compound are primarily mediated through its interaction with β-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1] This guide provides a comprehensive technical overview of the molecular interactions between this compound and its target GPCRs, detailing its binding affinity, signaling pathways, and the experimental protocols used for its characterization.

Quantitative Analysis of this compound-GPCR Interaction

The interaction of this compound with β-adrenergic receptors has been quantified through radioligand binding assays, which measure the affinity of the drug for its target. The key parameter derived from these studies is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeRadioligandTissue/Cell PreparationKi (nM)Reference
This compound (Bunitrolol)β1-adrenergic125I-iodocyanopindololRat Brain0.42 ± 0.16[3]
β2-adrenergic125I-iodocyanopindololRat Brain3.55 ± 1.61[3]
β1-adrenergic3H-CGP12177Rat Heart2.01 ± 0.38[3]
β2-adrenergic3H-CGP12177Rat Heart12.67 ± 6.54[3]
This compound (Bunitrolol)β1-adrenergic3H-dihydroalprenololNot SpecifiedpA2 = 8.85[2]
β2-adrenergic3H-dihydroalprenololNot SpecifiedpA2 = 8.97[2]

Note: pA2 is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.[4][5]

Signaling Pathways Modulated by this compound

This compound, as a β-adrenergic antagonist, blocks the downstream signaling cascades initiated by the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. These receptors are primarily coupled to the stimulatory G-protein, Gs.[6]

The Canonical Gs Signaling Pathway and its Inhibition by this compound:

  • Agonist Binding and Receptor Activation: In the absence of an antagonist, the binding of an agonist (e.g., isoproterenol, epinephrine) to a β-adrenergic receptor induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[7]

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates from the βγ subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8]

  • Second Messenger Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a cellular response, such as increased heart rate and contractility in cardiac cells.[6]

  • Antagonism by this compound: this compound competitively binds to the β-adrenergic receptor, preventing the binding of endogenous agonists. This blockade inhibits the activation of the Gs protein, thereby preventing the production of cAMP and the subsequent downstream signaling events.

Butofilolol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds & Blocks Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Binds & Activates Gs_protein Gs Protein (Inactive) Beta_Receptor->Gs_protein Activates Gs_protein_active Gs Protein (Active) Gs_protein->Gs_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase Gs_protein_active->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Substrates

Caption: this compound's antagonistic action on the β-adrenergic receptor signaling pathway.

Experimental Protocols

The characterization of this compound's interaction with GPCRs relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cells or tissues endogenously or recombinantly expressing the target β-adrenergic receptor subtype (e.g., CHO-K1 cells stably expressing human β1- or β2-adrenergic receptors).[9]

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-CGP 12177 or [125I]-iodocyanopindolol).[3]

  • Unlabeled Ligand: this compound (Bunitrolol) at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Experimental Workflow:

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubation Incubate Membranes with: - Radioligand (fixed concentration) - this compound (varying concentrations) Prepare_Membranes->Incubation Filtration Separate Bound from Free Ligand (Rapid Vacuum Filtration) Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger cAMP. This provides a measure of the functional potency of the antagonist (IC50).

1. Materials and Reagents:

  • Cell Line: A cell line expressing the target β-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Agonist: A known β-adrenergic agonist (e.g., isoproterenol).

  • Antagonist: this compound at a range of concentrations.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor assays).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

  • Cell Culture Medium and Reagents.

2. Experimental Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC50 value of this compound.

    • If performing a Schild analysis, construct multiple agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA2 value.[4]

Conclusion

This compound is a potent antagonist of both β1- and β2-adrenergic receptors, with a slightly higher affinity for the β1 subtype. Its mechanism of action involves the competitive blockade of these GPCRs, thereby inhibiting the Gs-adenylyl cyclase-cAMP signaling pathway. The binding affinity and functional antagonism of this compound can be precisely quantified using standard in vitro pharmacological techniques such as radioligand binding assays and functional cAMP assays. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals working with this compound and other β-adrenergic receptor modulators.

References

The Butyrophenone Core of Butofilolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butofilolol is a β-adrenergic receptor antagonist characterized by its unique butyrophenone chemical structure. This technical guide provides an in-depth analysis of the core structural and functional aspects of this compound, with a particular focus on the influence of its butyrophenone moiety. This document summarizes available quantitative data, outlines the general synthetic pathway, and describes the established signaling mechanism for β-blockers, which is the presumed mechanism of action for this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements direct information with established principles from related compounds and general knowledge of β-adrenergic pharmacology.

Chemical Structure and Properties

This compound, with the IUPAC name (RS)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one, is a member of the butyrophenone class of compounds. The defining feature of a butyrophenone is a phenyl ring and a butyl chain attached to a central carbonyl group.[1] In this compound, this core structure is further elaborated with a fluorinated phenyl ring linked to a propanolamine side chain, a common pharmacophore for β-adrenergic receptor antagonists.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC17H26FNO3PubChem
Molecular Weight311.39 g/mol PubChem

Synthesis

The synthesis of this compound involves a multi-step process, beginning with a Fries rearrangement, a standard method for synthesizing hydroxyaryl ketones from phenolic esters.[2]

Experimental Protocol: General Synthetic Pathway

  • Esterification: 4-fluorophenol is reacted with butyryl chloride to form the corresponding phenolic ester.

  • Fries Rearrangement: The phenolic ester undergoes a Lewis acid-catalyzed Fries rearrangement to yield a hydroxyaryl ketone intermediate. This reaction is crucial for establishing the butyrophenone core.

  • Epoxidation: The resulting phenolic compound is treated with epichlorohydrin in the presence of a base to form an epoxide intermediate.

  • Amination: The epoxide ring is opened by reaction with tert-butylamine to introduce the β-amino alcohol side chain, yielding the final this compound product.

Note: This is a generalized protocol. Specific reaction conditions, such as catalysts, solvents, temperatures, and purification methods, would require experimental optimization.

Pharmacodynamics and Mechanism of Action

This compound is classified as a β-adrenergic receptor antagonist, or β-blocker. While specific binding affinity data (Ki or IC50 values) for this compound are not publicly available, its pharmacological activity is presumed to be similar to other drugs in this class.

Signaling Pathway of β-Adrenergic Receptor Antagonism

β-blockers competitively inhibit the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This antagonism prevents the activation of downstream signaling cascades.

G cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta_Receptor Binds & Activates This compound This compound This compound->Beta_Receptor Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1. Simplified signaling pathway of a β-adrenergic receptor and the antagonistic action of this compound.

Logical Workflow for Drug Action

The logical progression from drug administration to therapeutic effect for a β-blocker like this compound can be visualized as follows:

G Start This compound Administration Binding Binding to β-Adrenergic Receptors Start->Binding Antagonism Competitive Antagonism of Catecholamines Binding->Antagonism Signaling_Block Inhibition of Downstream Signaling (e.g., cAMP pathway) Antagonism->Signaling_Block Effect Physiological Effect (e.g., reduced heart rate, blood pressure) Signaling_Block->Effect

Figure 2. Logical workflow of this compound's mechanism of action.

Structure-Activity Relationship (SAR)

The SAR of butyrophenones has been extensively studied, primarily in the context of their antipsychotic activity, which is mediated by dopamine D2 receptor antagonism. Key features for this activity include a p-fluorophenyl group and a tertiary amino group separated by a three-carbon chain from the carbonyl group.

For β-blocker activity, the critical structural motif is the aryloxypropanolamine side chain. In this compound, this is the 2-[3-(tert-butylamino)-2-hydroxypropoxy] moiety attached to the fluorinated butyrophenone core. The bulky tert-butyl group on the amine is a common feature in many β-blockers and contributes to their antagonist activity. The stereochemistry of the hydroxyl group on the propanolamine side chain is also crucial for potent β-blockade, with the (S)-enantiomer typically being more active.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from clinical studies.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects

ParameterValueSource
Volume of Distribution (Vd)200 - 500 LHouin et al., 1984
Apparent Clearance (CL)40 - 70 L/hHouin et al., 1984
Elimination Half-life (t1/2)Not explicitly stated-
Time to Maximum Concentration (Tmax)2 - 3 hoursHouin et al., 1984
Maximum Concentration (Cmax)120 - 430 ng/mLHouin et al., 1984

Conclusion

This compound represents an interesting chemical entity at the intersection of butyrophenone and β-blocker pharmacologies. Its butyrophenone core provides a unique structural framework for its β-adrenergic antagonistic activity. While detailed experimental data on its synthesis and receptor binding are scarce in the public domain, its general mechanism of action can be inferred from the well-established pharmacology of β-blockers. Further research is warranted to fully elucidate the specific quantitative aspects of its pharmacodynamic and pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of β-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butofilolol, as a putative β-adrenergic receptor antagonist (beta-blocker), would be characterized in vitro to determine its affinity for β-adrenergic receptors (β-ARs), its selectivity for receptor subtypes (β1 vs. β2), and its functional effect on downstream signaling pathways. Beta-blockers are a class of drugs that competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β-ARs.[1] This antagonism mitigates the effects of sympathetic nervous system stimulation on various tissues, including the heart, leading to decreased heart rate and contractility.[1]

The primary in vitro assays for characterizing beta-blockers like this compound involve radioligand receptor binding assays to determine binding affinity (Ki) and adenylyl cyclase activity assays to assess functional antagonism.[2][3] These assays are crucial for the preclinical evaluation of new chemical entities targeting the β-adrenergic system.

Key In Vitro Assays for this compound

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors and to assess its receptor selectivity.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.[4][5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).

Experimental Protocol:

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-CGP 12177 (a non-selective β-AR antagonist)

  • Test compound: this compound

  • Non-specific binding control: Propranolol (a high-concentration non-selective β-blocker)

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)[4][6]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of propranolol (for non-specific binding) or 50 µL of this compound dilution.

    • 50 µL of radioligand ([³H]-CGP 12177) at a concentration close to its Kd.

    • 100 µL of cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.[6]

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation:

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1/β2)
This compoundValueValueValue
Propranolol1.51.21.25
Atenolol15030000.05

Note: Values for Propranolol and Atenolol are representative.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound A1 Add Reagents to 96-well Plate P1->A1 P2 Prepare Radioligand ([³H]-CGP 12177) P2->A1 P3 Prepare Cell Membranes (β1-AR or β2-AR) P3->A1 A2 Incubate at RT (60-90 min) A1->A2 A3 Filter and Wash A2->A3 A4 Add Scintillation Cocktail A3->A4 A5 Quantify Radioactivity A4->A5 D1 Calculate Specific Binding A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki D3->D4

Receptor Binding Assay Workflow

Adenylyl Cyclase Activity Assay

Objective: To determine the functional antagonist activity of this compound at β1- and β2-adrenergic receptors.

Principle: β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).[1] An antagonist will inhibit this agonist-induced cAMP production. This assay measures the amount of cAMP produced in the presence of a β-agonist (e.g., isoproterenol) and varying concentrations of the antagonist (this compound).

Experimental Protocol:

Materials:

  • Cells expressing human β1- or β2-adrenergic receptors

  • β-agonist: Isoproterenol

  • Test compound: this compound

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • ATP

  • Assay buffer: Krebs-Ringer-HEPES buffer

  • cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen)

Procedure:

  • Seed cells expressing the receptor of interest into a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of isoproterenol (typically the EC80) for 15-30 minutes at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

Data Analysis:

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production.

  • The functional antagonist activity can be further characterized by calculating the pA2 value from a Schild plot.

Data Presentation:

Compoundβ1-AR IC50 (nM)β2-AR IC50 (nM)
This compoundValueValue
Propranolol2.52.0
Atenolol2004500

Note: Values for Propranolol and Atenolol are representative.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Activates Antagonist Antagonist (this compound) Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

β-Adrenergic Receptor Signaling Pathway

The described in vitro assays, namely radioligand receptor binding and adenylyl cyclase activity assays, are fundamental for the pharmacological characterization of a novel β-adrenergic receptor antagonist such as this compound. The data generated from these protocols provide essential information on the compound's potency, selectivity, and functional activity, which are critical for its further development as a potential therapeutic agent.

References

Application Notes and Protocols: Butofilolol in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Butofilolol, a potent β-adrenoceptor antagonist, in preclinical animal models of hypertension. The following sections detail its mechanism of action, summarize key quantitative data from animal studies, and provide detailed experimental protocols for its application.

Mechanism of Action

This compound is a beta-blocker drug developed for the management of essential hypertension.[1] Its primary mechanism of action involves the blockade of β-adrenergic receptors. This antagonism of β-receptors leads to a reduction in heart rate (negative chronotropic effect) and a decrease in the force of cardiac contraction (negative inotropic effect).[2] Consequently, cardiac output is diminished, contributing to a lowering of blood pressure.

Furthermore, this compound has been observed to decrease plasma renin activity.[2] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure. By inhibiting renin release, this compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. Some evidence also suggests that this compound may possess vasodilatory properties, directly acting on the smooth muscle cells of blood vessels to reduce vascular resistance.[2]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound (referred to as Bometolol in the cited study) in various rat models of hypertension.

Table 1: Acute Effects of this compound on Blood Pressure in Hypertensive Rats

Animal ModelTreatmentDose (p.o.)Observation
Spontaneously Hypertensive Rats (SHR)This compound10-30 mg/kgDose-dependent lowering of blood pressure.[2]
Deoxycorticosterone and Salt Hypertensive RatsThis compound10-30 mg/kgDose-dependent lowering of blood pressure.[2]
Two Kidney, One Clip Hypertensive RatsThis compound10-30 mg/kgDose-dependent lowering of blood pressure.[2]

Table 2: Subchronic Effects of this compound in Hypertensive Rats (5-week treatment)

Animal ModelTreatmentDose (p.o.)Effect on Blood PressureEffect on Heart RateOther Notable Effects
Deoxycorticosterone and Salt Hypertensive RatsThis compound10-30 mg/kgNo significant antihypertensive effect.[2]Dose-dependent decrease.[2]Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2]
Deoxycorticosterone and Salt Hypertensive RatsThis compound100-300 mg/kgNo significant antihypertensive effect.[2]Dose-dependent decrease.[2]Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions. Toxic symptoms observed at 300 mg/kg.[2]
Two Kidney, One Clip Hypertensive RatsThis compound10-30 mg/kgNo significant antihypertensive effect.[2]Dose-dependent decrease.[2]Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2]
Two Kidney, One Clip Hypertensive RatsThis compound100-300 mg/kgNo significant antihypertensive effect.[2]Dose-dependent decrease.[2]Decreased plasma renin activity, heart and kidney weights, and incidence of vascular lesions.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in animal models of hypertension.

Protocol 1: Evaluation of Acute Antihypertensive Effects of this compound

Objective: To determine the dose-dependent effect of a single oral dose of this compound on blood pressure in hypertensive rat models.

Animal Models:

  • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of volume-dependent hypertension. To induce hypertension, unilaterally nephrectomized rats receive weekly subcutaneous injections of DOCA (e.g., 25 mg/kg) and are provided with 1% NaCl drinking water.

  • Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats: A model of renovascular hypertension. Hypertension is induced by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

  • Animal restraining devices (for tail-cuff method)

Procedure:

  • Acclimatize animals to the laboratory conditions for at least one week.

  • Train the animals for blood pressure measurement to minimize stress-induced fluctuations.

  • On the day of the experiment, measure the baseline blood pressure and heart rate of each animal.

  • Administer this compound orally at doses of 10, 20, and 30 mg/kg to different groups of rats. A control group should receive the vehicle only.

  • Continuously monitor blood pressure and heart rate for 8 hours post-administration.

  • A final measurement should be taken at 24 hours post-administration.[2]

  • Record all data and analyze for statistically significant changes from baseline and between groups.

Protocol 2: Evaluation of Subchronic Antihypertensive Effects of this compound

Objective: To assess the long-term effects of daily this compound administration on blood pressure, heart rate, and end-organ damage in hypertensive rats.

Animal Models:

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats

  • Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rats

Materials:

  • This compound

  • Vehicle

  • Oral gavage needles

  • Blood pressure measurement system

  • Equipment for blood collection (e.g., capillary tubes, centrifuge)

  • Assay kits for plasma renin activity

  • Histopathology equipment and reagents

Procedure:

  • Induce hypertension in the chosen animal models.

  • Once hypertension is established (typically 4-6 weeks), divide the animals into treatment and control groups.

  • Administer this compound orally once daily at doses of 10-30 mg/kg or 100-300 mg/kg for 5 weeks.[2] The control group receives the vehicle.

  • Measure blood pressure and heart rate weekly.

  • At the end of the 5-week treatment period, collect blood samples for the measurement of plasma renin activity.

  • Euthanize the animals and harvest organs (heart, kidneys) for weight measurement and histopathological analysis to assess for vascular lesions.

  • Analyze the data for significant differences between the treatment and control groups.

Visualizations

Butofilolol_Mechanism_of_Action cluster_cardiac Cardiac Effects cluster_renal Renal Effects cluster_vascular Vascular Effects This compound This compound Beta_Adrenergic_Receptors β-Adrenergic Receptors (Heart, Kidneys) This compound->Beta_Adrenergic_Receptors Blocks Blood_Vessels Blood Vessels This compound->Blood_Vessels Direct Action? Heart Heart Beta_Adrenergic_Receptors->Heart Kidneys Kidneys Beta_Adrenergic_Receptors->Kidneys Heart_Rate Decreased Heart Rate Heart->Heart_Rate Cardiac_Contractility Decreased Cardiac Contractility Heart->Cardiac_Contractility Renin_Release Decreased Renin Release Kidneys->Renin_Release Vasodilation Vasodilation Blood_Vessels->Vasodilation Cardiac_Output Decreased Cardiac Output Heart_Rate->Cardiac_Output Cardiac_Contractility->Cardiac_Output Blood_Pressure Lowered Blood Pressure Cardiac_Output->Blood_Pressure RAAS_Activity Decreased RAAS Activity Renin_Release->RAAS_Activity RAAS_Activity->Blood_Pressure Vascular_Resistance Decreased Vascular Resistance Vasodilation->Vascular_Resistance Vascular_Resistance->Blood_Pressure

Caption: Mechanism of action of this compound in hypertension.

Experimental_Workflow_Acute_Study start Start: Hypertensive Rat Models (SHR, DOCA-Salt, 2K1C) acclimatization Acclimatization & Training (1 week) start->acclimatization baseline_measurement Baseline Measurement (Blood Pressure, Heart Rate) acclimatization->baseline_measurement treatment_groups Group Allocation baseline_measurement->treatment_groups control Vehicle (p.o.) treatment_groups->control Control buto_10 This compound 10 mg/kg (p.o.) treatment_groups->buto_10 Dose 1 buto_20 This compound 20 mg/kg (p.o.) treatment_groups->buto_20 Dose 2 buto_30 This compound 30 mg/kg (p.o.) treatment_groups->buto_30 Dose 3 monitoring Continuous Monitoring (0-8 hours) control->monitoring buto_10->monitoring buto_20->monitoring buto_30->monitoring final_measurement Final Measurement (24 hours) monitoring->final_measurement data_analysis Data Analysis final_measurement->data_analysis

Caption: Workflow for acute this compound studies in hypertensive rats.

Logical_Relationship_Subchronic_Effects cluster_input Input cluster_output Observed Effects Butofilolol_Treatment Subchronic this compound Treatment (5 weeks) No_BP_Change No Significant Change in Blood Pressure Butofilolol_Treatment->No_BP_Change HR_Decrease Dose-Dependent Decrease in Heart Rate Butofilolol_Treatment->HR_Decrease Renin_Decrease Decreased Plasma Renin Activity Butofilolol_Treatment->Renin_Decrease Organ_Protection Decreased Heart/Kidney Weight & Vascular Lesions Butofilolol_Treatment->Organ_Protection Hypertensive_Models Hypertensive Animal Models (DOCA-Salt, 2K1C)

Caption: Logical relationship of subchronic this compound effects.

References

Application Notes & Protocols: Quantification of Butofilolol in Human Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocol for the quantification of butofilolol, a beta-adrenergic blocker, in human plasma using High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not widely published, this document outlines a robust protocol adapted from established methods for other beta-blockers, such as propranolol, which share structural and chemical similarities. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a beta-adrenergic antagonist used in the management of cardiovascular conditions. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for this purpose. The following sections detail the necessary sample preparation, chromatographic conditions, and validation parameters based on a common HPLC-UV detection method.

Principle of the Method

The method involves the isolation of this compound from plasma proteins via a protein precipitation step. The resulting supernatant is then directly injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed using a UV detector. Quantification is based on the peak area of the analyte compared to a calibration curve.

Experimental Protocols

  • This compound reference standard

  • Internal Standard (e.g., Propranolol)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Triethylamine (TEA)

  • Deionized water

  • Human plasma (drug-free)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[1]

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Spike with the internal standard solution (if used).

  • Add 1.0 mL of cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 500 µL Human Plasma add_acn Add 1.0 mL Acetonitrile plasma->add_acn Precipitation vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 20 µL into HPLC supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These are based on typical conditions for beta-blocker analysis.

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile : TEA (70:30:0.01 v/v/v)[2]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[3]
Injection Volume 20 µL
Column Temperature 40 °C
Run Time 10 minutes

Data Presentation and Method Validation

Method validation should be performed according to established guidelines to ensure reliability. The following table presents typical quantitative data for HPLC methods used for beta-blocker quantification in plasma.

ParameterTypical ValueReference
Linearity Range 5 - 150 ng/mL[4]
Limit of Detection (LOD) 0.1 - 1.5 ng/mL[3][4]
Limit of Quantification (LOQ) 0.3 - 5 ng/mL[3][4]
Recovery > 90%[4]
Intra-day Precision (%RSD) < 6.1%[4]
Inter-day Precision (%RSD) < 6.1%[4]
Retention Time Analyte-specific (e.g., ~6-8 min)

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, Solid-Phase Extraction (SPE) can be employed.[1][3]

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.[3]

  • Sample Loading: Load 1 mL of the plasma sample (pre-treated by vortexing with a buffer, e.g., phosphate buffer pH 9.0) onto the cartridge.[3]

  • Washing: Wash the cartridge with 2 mL of deionized water to remove interfering substances.[3]

  • Elution: Elute the analyte with 1 mL of methanol containing 0.1% acetic acid.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a 20 µL aliquot into the HPLC system.

Diagram of the Solid-Phase Extraction Workflow

G cluster_spe Solid-Phase Extraction (SPE) condition Condition C18 Cartridge (Methanol, Water) load Load Plasma Sample condition->load wash Wash Cartridge (Deionized Water) load->wash elute Elute this compound (Acidified Methanol) wash->elute evap Evaporate Eluate elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Conclusion

The HPLC method detailed in these application notes provides a reliable framework for the quantification of this compound in human plasma. While this protocol is based on established methods for similar beta-blockers, it is imperative that the method be fully validated for this compound specifically, adhering to regulatory guidelines to ensure accuracy, precision, and robustness for its intended application in clinical and research settings.

References

Application Notes and Protocols for the Characterization of Butofilolol in β-Adrenoceptor Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is identified as a β-adrenoceptor antagonist, a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors.[1][2] This action modulates the physiological responses mediated by these receptors, such as heart rate, cardiac contractility, and smooth muscle relaxation.[1][3] β-adrenoceptors are G-protein coupled receptors (GPCRs) that are broadly classified into three main subtypes: β1, β2, and β3.[4][5] β1-adrenoceptors are predominantly found in the heart, while β2-adrenoceptors are prevalent in the smooth muscle of the airways and blood vessels.[6][7]

The functional characterization of a β-adrenoceptor antagonist like this compound is crucial for determining its potency, selectivity, and mechanism of action. This document provides detailed protocols for two key in vitro functional assays: Radioligand Binding Assays and cAMP Accumulation Assays. These assays are fundamental in preclinical drug development to quantify the interaction of a compound with its target receptor and to measure its functional effect on downstream signaling pathways.

Due to the limited availability of specific published data for this compound in functional assays, the following protocols are presented as generalized methods for characterizing a β-adrenoceptor antagonist. The data tables include illustrative examples based on well-characterized cardioselective β-blockers to provide a comparative context.

Data Presentation: Illustrative Pharmacological Profile

The following table summarizes the kind of quantitative data obtained from β-adrenoceptor functional assays. The values presented here are for the well-characterized β1-selective antagonist, bisoprolol, and are for illustrative purposes to demonstrate how to present data for this compound once it is generated.

Parameterβ1-Adrenoceptorβ2-Adrenoceptorβ1/β2 Selectivity RatioAssay TypeReference
Ki (nM) 2.53514Radioligand Binding[8]
pA2 8.66.8-Schild Analysis-
IC50 (nM) 5.07014cAMP Accumulation-

Note: Ki represents the inhibition constant, indicating the affinity of the antagonist for the receptor. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC50 is the concentration of an inhibitor that reduces the response by half. The β1/β2 selectivity ratio is calculated from the ratio of Ki or IC50 values (Ki(β2)/Ki(β1)).

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[9] These assays measure the direct binding of a radiolabeled ligand to the receptor and can be used in competition format to determine the affinity of an unlabeled compound like this compound.

Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.

Materials:

  • Cell lines stably expressing human β1- or β2-adrenoceptors (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

  • Test compound: this compound at a range of concentrations.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters and filtration apparatus.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture the β1- and β2-adrenoceptor expressing cells to a sufficient density.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand ([³H]-CGP 12177).

    • Add increasing concentrations of this compound to compete with the radioligand for binding to the receptors.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of propranolol).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of the second messenger, cyclic AMP (cAMP). β-adrenoceptors are coupled to Gs proteins, which activate adenylyl cyclase to produce cAMP upon agonist stimulation.[1]

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cAMP production.

Materials:

  • Cell lines stably expressing human β1- or β2-adrenoceptors.

  • Cell culture medium and supplements.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Agonist: Isoproterenol (a non-selective β-adrenoceptor agonist).

  • Test compound: this compound at a range of concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Cell Culture and Plating:

    • Culture the β1- and β2-adrenoceptor expressing cells and seed them into a 96-well or 384-well plate.

    • Allow the cells to adhere and grow overnight.

  • Antagonist Pre-incubation:

    • Remove the culture medium and add stimulation buffer containing increasing concentrations of this compound.

    • Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to the wells already containing this compound.

    • Include control wells with cells only (basal), cells with isoproterenol only (maximal stimulation), and cells with varying concentrations of this compound without isoproterenol.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the maximal response produced by isoproterenol alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

G cluster_receptor β-Adrenoceptor Signaling Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenoceptor Agonist->Receptor Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates This compound This compound (Antagonist) This compound->Receptor Blocks

Caption: β-Adrenoceptor signaling pathway and the inhibitory action of this compound.

G cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Cell Membranes Expressing β-Receptors B 2. Incubate Membranes with: - [³H]-Radioligand - this compound (Varying Conc.) A->B C 3. Separate Bound/Free Ligand (Filtration) B->C D 4. Quantify Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Determine IC50 and Ki) D->E

Caption: Experimental workflow for a radioligand binding assay.

G cluster_workflow_cAMP cAMP Accumulation Assay Workflow A 1. Seed Cells Expressing β-Receptors in a Plate B 2. Pre-incubate with this compound (Varying Conc.) A->B C 3. Stimulate with Agonist (e.g., Isoproterenol) B->C D 4. Lyse Cells and Measure Intracellular cAMP C->D E 5. Data Analysis (Determine IC50) D->E

Caption: Experimental workflow for a cAMP accumulation assay.

References

Application Notes and Protocols for Preclinical Efficacy Studies of Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies for butofilolol, a beta-adrenergic receptor antagonist. The document outlines detailed protocols for evaluating the therapeutic potential of this compound in established animal models of hypertension, angina pectoris, and cardiac arrhythmia. Methodologies for key experiments, including hemodynamic monitoring, electrocardiography, and histopathological analysis, are described. Additionally, structured tables for data presentation and visualizations of experimental workflows and signaling pathways are provided to facilitate robust study design and interpretation.

Introduction to this compound

This compound is a beta-adrenergic receptor antagonist (beta-blocker) developed for the treatment of cardiovascular diseases.[1] Like other beta-blockers, its primary mechanism of action is the competitive inhibition of catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptor sites.[2][3] This blockade results in a negative chronotropic (reduced heart rate) and inotropic (reduced contractility) effect on the heart muscle.[2] These actions decrease myocardial oxygen demand, making this compound a candidate for treating conditions like hypertension, angina, and certain cardiac arrhythmias.[2][3] Preclinical studies are essential to systematically evaluate its efficacy and safety profile before advancing to clinical trials.

Mechanism of Action: Beta-Adrenergic Blockade

This compound exerts its effects by blocking the β-adrenergic signaling pathway. In the heart, stimulation of β1-receptors by catecholamines activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to phosphorylation of calcium channels and other proteins, which increases heart rate and contractility. This compound interrupts this cascade at the receptor level.

Butofilolol_Mechanism cluster_membrane Cardiomyocyte Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates Catecholamine Norepinephrine/ Epinephrine Catecholamine->Receptor Binds & Activates This compound This compound This compound->Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel phosphorylates Response Increased Heart Rate & Contractility Ca_Channel->Response leads to

Caption: this compound's mechanism of action via β1-adrenergic receptor blockade.

General Preclinical Study Workflow

A typical preclinical efficacy study for this compound follows a structured workflow, from model selection to data analysis. This ensures that the generated data is robust, reproducible, and relevant for predicting clinical outcomes.

Preclinical_Workflow A 1. Hypothesis & Study Design - Define endpoints - Select animal model - Determine dose & route B 2. Animal Acclimation - Minimum 1 week - Monitor health A->B C 3. Baseline Measurements - Blood pressure, ECG, etc. - Group randomization B->C D 4. This compound Administration - Vehicle control group - Positive control (e.g., Propranolol) - Test article groups C->D E 5. Efficacy Monitoring - Continuous (Telemetry) - Intermittent (Tail-cuff) - Record observations D->E F 6. Terminal Procedures - Blood collection (PK/PD) - Tissue harvesting E->F G 7. Data Analysis - Histopathology - Biomarker analysis - Statistical analysis F->G H 8. Reporting - Summarize findings - Generate tables & figures G->H

References

Proper Administration and Dosage of Butorphanol in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper administration and dosage of butorphanol in rat models for research purposes. The following protocols and data are synthesized from peer-reviewed studies and are intended to ensure safe and effective experimental outcomes.

Application Notes

Butorphanol is a synthetic opioid agonist-antagonist analgesic.[1] In rats, it is utilized for its potent analgesic effects and to study its influence on consummatory behavior.[2][3] Its primary mechanism of action is through agonistic activity at the kappa and sigma opioid receptors in the central nervous system, which alters the perception and response to pain.[1] The duration of its analgesic effect is typically between 1 to 2 hours following subcutaneous administration.[3] Butorphanol is metabolized by the liver and excreted through urine and bile.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of butorphanol in rats for different research applications.

Table 1: Dosage and Administration for Analgesia Studies

ParameterValueRoute of AdministrationRat StrainSource
Analgesic Dose2.0 mg/kgSubcutaneous (s.c.)Sprague-Dawley[3]
Duration of Analgesia1 - 2 hoursSubcutaneous (s.c.)Sprague-Dawley[3]
Intrathecal Infusion (Tolerance Study)13, 26, or 52 nmol/hIntrathecal (i.t.)Not Specified[4]

Table 2: Dosage and Administration for Feeding Behavior Studies

ParameterValueRoute of AdministrationRat StrainSource
Single Orexigenic Dose4 mg/kgSubcutaneous (s.c.)Not Specified[2][5][6]
Repeated Orexigenic Dose4 mg/kg (every 6h for 48h)Subcutaneous (s.c.)Not Specified[5]
Ascending Orexigenic Doses1, 2, 4, 8, and 16 mg/kg (at 0, 6, 12, 18, and 24h)Subcutaneous (s.c.)Not Specified[5]
Direct PVN Injection (Orexigenic)30 µgIntracerebralNot Specified[2]

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy

This protocol is designed to assess the magnitude and duration of butorphanol's analgesic effects using the hot plate or tail flick assay.[3]

Materials:

  • Butorphanol tartrate solution

  • Saline solution (vehicle control)

  • Syringes and needles for subcutaneous injection

  • Hot plate or tail flick apparatus

  • Male Sprague-Dawley rats (200-300 g)

Procedure:

  • Acclimatize rats to the testing environment to minimize stress-induced analgesia.

  • Obtain at least five baseline measurements for each rat on the hot plate or tail flick apparatus prior to drug administration.

  • Administer butorphanol (2.0 mg/kg, s.c.) or saline to the treatment and control groups, respectively.

  • Measure the analgesic response (e.g., latency to lick paw or flick tail) at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.

  • Record and analyze the data to determine the peak analgesic effect and the duration of action.

Protocol 2: Investigation of Orexigenic (Feeding-Inducing) Effects

This protocol outlines the procedure for studying the effects of butorphanol on food intake.[5][6]

Materials:

  • Butorphanol tartrate solution

  • Saline solution (vehicle control)

  • Syringes and needles for subcutaneous injection

  • Standard rat chow

  • Metabolic cages for accurate food intake measurement

  • Adult male rats

Procedure:

  • House rats individually in metabolic cages and allow them to acclimate.

  • For single-dose studies, administer butorphanol (4 mg/kg, s.c.) or saline.

  • For repeated-dose studies, administer butorphanol (4 mg/kg, s.c.) every 6 hours for 48 hours.

  • For ascending-dose studies, administer increasing doses of butorphanol (1, 2, 4, 8, and 16 mg/kg, s.c.) at 6-hour intervals.

  • Measure cumulative food intake at various time points (e.g., 2, 3, and 6 hours) after each injection.[5][6]

  • Ensure a control group receiving saline is included in all experiments.

  • The experiment can be conducted in both ad libitum fed and food-deprived rats to assess the effect of satiety state.[5]

Visualizations

Signaling Pathway

Butorphanol_Signaling_Pathway Butorphanol Butorphanol Kappa_Receptor Kappa Opioid Receptor Butorphanol->Kappa_Receptor Agonist Sigma_Receptor Sigma Opioid Receptor Butorphanol->Sigma_Receptor Agonist Cellular_Response Altered Pain Perception (Analgesia) Kappa_Receptor->Cellular_Response Sigma_Receptor->Cellular_Response

Caption: Simplified signaling pathway of butorphanol's analgesic action.

Experimental Workflows

Analgesia_Workflow Acclimatization Acclimatize Rats Baseline Baseline Pain Measurement (Hot Plate / Tail Flick) Acclimatization->Baseline Grouping Divide into Groups (Butorphanol vs. Saline) Baseline->Grouping Administration Subcutaneous Injection (2.0 mg/kg Butorphanol or Saline) Grouping->Administration Measurement Measure Analgesic Response at Timed Intervals Administration->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for evaluating butorphanol-induced analgesia.

Feeding_Study_Workflow Acclimatization Acclimatize Rats in Metabolic Cages Grouping Divide into Groups (Butorphanol vs. Saline) Acclimatization->Grouping Administration Subcutaneous Injection (e.g., 4 mg/kg Butorphanol or Saline) Grouping->Administration Measurement Measure Food Intake (e.g., at 2, 3, 6 hours) Administration->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for a butorphanol-induced feeding study.

References

Application Notes and Protocols: Characterization of Butofilolol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butofilolol is classified as a beta-adrenoceptor antagonist, commonly referred to as a beta-blocker. These compounds are known to interfere with the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This document provides detailed protocols for the in vitro characterization of this compound in a cell culture setting. The described experiments are designed to assess its effects on cell viability and its antagonistic activity on the beta-adrenergic signaling pathway.

Data Presentation

ParameterCell LineThis compoundIsoproterenol (Positive Control)Propranolol (Reference Compound)
Cell Viability (IC50) HEK293>100 µM (Example Value)>100 µM>100 µM
cAMP Inhibition (IC50) HEK293-β2AR50 nM (Example Value)N/A10 nM
pCREB Inhibition (IC50) A54975 nM (Example Value)N/A20 nM

Signaling Pathway

The canonical beta-adrenergic signaling pathway is initiated by the binding of an agonist to the beta-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][3] this compound, as a beta-adrenoceptor antagonist, is expected to block this cascade by preventing agonist binding.

Butofilolol_Signaling_Pathway cluster_membrane Cell Membrane Beta-Adrenergic Receptor β-Adrenergic Receptor Gs Protein Gs Beta-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol)->Beta-Adrenergic Receptor Binds & Activates This compound This compound This compound->Beta-Adrenergic Receptor Binds & Blocks ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Expression Gene Expression pCREB->Gene Expression Regulates

Figure 1: this compound's proposed mechanism of action on the β-adrenergic signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the in vitro evaluation of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Experimental Workflow

The overall workflow for characterizing this compound involves a tiered approach, starting with an assessment of its general cytotoxicity, followed by specific functional assays to determine its antagonistic potency on the beta-adrenergic receptor.

Butofilolol_Experimental_Workflow Start Start Cell_Culture Select and Culture Appropriate Cell Line (e.g., HEK293, A549) Start->Cell_Culture Viability_Assay Cell Viability Assay (MTT) to determine cytotoxicity Cell_Culture->Viability_Assay Dose_Selection Select Non-Toxic Concentrations of this compound Viability_Assay->Dose_Selection cAMP_Assay cAMP Accumulation Assay to measure functional antagonism Dose_Selection->cAMP_Assay Western_Blot Western Blot for pCREB to confirm downstream pathway inhibition Dose_Selection->Western_Blot Data_Analysis Data Analysis and IC50 Determination cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow for the in vitro characterization of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic potential of this compound on a selected cell line.[4][5][6]

Materials:

  • Cell line (e.g., HEK293, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the agonist-induced production of cAMP.[7][8][9]

Materials:

  • Cell line expressing the target beta-adrenergic receptor (e.g., HEK293 cells stably expressing the β2-adrenergic receptor)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • This compound stock solution

  • Beta-adrenergic agonist (e.g., Isoproterenol)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white plates (for luminescent/fluorescent assays)

Procedure:

  • Seed cells in a 384-well plate and incubate to form a confluent monolayer.

  • Prepare dilutions of this compound in assay buffer.

  • Prepare a solution of isoproterenol at a concentration that elicits a submaximal response (e.g., EC80).

  • Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes).

  • Add the isoproterenol solution to the wells and incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound's inhibition of the isoproterenol-stimulated cAMP production to calculate the IC50 value.

Protocol 3: Western Blot for Phospho-CREB (pCREB)

This protocol assesses the effect of this compound on the phosphorylation of CREB, a downstream effector in the beta-adrenergic pathway.[10][11][12][13]

Materials:

  • Cell line expressing beta-adrenergic receptors

  • 6-well cell culture plates

  • This compound stock solution

  • Isoproterenol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with isoproterenol (e.g., 1 µM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total CREB antibody for normalization.

  • Quantify the band intensities and plot the ratio of pCREB to total CREB against the this compound concentration to determine the IC50.

References

Application Notes and Protocols for the Analytical Purity Assessment of Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a beta-adrenoreceptor antagonist utilized in the management of cardiovascular conditions. Ensuring the purity of the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can affect the efficacy and safety of the final drug product.[1] This document provides a comprehensive overview of the analytical techniques and detailed protocols for the assessment of this compound purity, including the analysis of related substances, enantiomeric purity, and residual solvents.

The methodologies described herein are essential for quality control, stability studies, and regulatory submissions. They are designed to provide accurate and reproducible results for the quantitative determination of this compound and its potential impurities.

Analytical Techniques for Purity Assessment

A variety of analytical techniques can be employed for the comprehensive purity assessment of this compound. The choice of method depends on the specific aspect of purity being evaluated, such as the presence of related substances, chiral isomers, or residual solvents from the manufacturing process.

High-Performance Liquid Chromatography (HPLC) for Related Substances

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying its related substances.[2][3][4] A stability-indicating HPLC method is crucial for separating the active ingredient from any degradation products that may form under various stress conditions, ensuring the method's specificity.

Key Advantages of HPLC:

  • High Resolution: Capable of separating complex mixtures of closely related compounds.

  • Sensitivity: Modern detectors can identify and quantify impurities at very low levels.

  • Versatility: Can be adapted for various types of compounds and matrices.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This compound possesses a chiral center, meaning it can exist as two enantiomers. Since different enantiomers of a drug can have distinct pharmacological and toxicological profiles, it is essential to control the enantiomeric purity of the API.[5][6][7] Chiral HPLC is the most common technique for the separation and quantification of enantiomers.[5][6][7][8]

Common Chiral Stationary Phases (CSPs) for Beta-Blockers:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives)

  • Macrocyclic antibiotic-based CSPs (e.g., vancomycin)

Gas Chromatography (GC) for Residual Solvents

The manufacturing process of this compound may involve the use of various organic solvents. Gas Chromatography (GC) with headspace sampling is the standard method for identifying and quantifying these residual solvents to ensure they are below the limits specified by regulatory guidelines such as ICH Q3C.[9][10][11][12]

Key Features of GC for Residual Solvent Analysis:

  • High Sensitivity: Capable of detecting trace levels of volatile organic compounds.

  • Specificity: Provides excellent separation of a wide range of solvents.

  • Robustness: Well-established and reliable technique for routine quality control.[9][10]

Data Presentation

Quantitative data from the analytical purity assessment of this compound should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: HPLC Analysis of this compound and its Related Substances (Example Data)

AnalyteRetention Time (min)Area (%)Specification Limit (%)
This compound10.299.85NLT 99.0
Impurity A (Starting Material)5.80.05NMT 0.1
Impurity B (By-product)7.10.03NMT 0.1
Unknown Impurity 112.50.02NMT 0.1
Total Impurities-0.15NMT 1.0

NLT: Not Less Than, NMT: Not More Than

Table 2: Chiral HPLC Analysis of this compound Enantiomers (Example Data)

EnantiomerRetention Time (min)Area (%)Specification Limit (%)
(S)-Butofilolol15.399.95NLT 99.5
(R)-Butofilolol18.90.05NMT 0.5

Table 3: GC Analysis of Residual Solvents in this compound (Example Data)

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Methanol3.5503000
Acetone4.2255000
Toluene8.110890

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity

Objective: To develop and validate a stability-indicating HPLC method for the quantitative determination of this compound and its related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 25 mg of this compound API in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL for the assay.

  • For related substances, use a concentration of 1 mg/mL.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound samples should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the this compound peak.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity of this compound

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound API in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.

Protocol 3: GC Method for Residual Solvents in this compound

Objective: To identify and quantify residual solvents in this compound API.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

GC Conditions:

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness

  • Carrier Gas: Nitrogen or Helium at a constant flow of 3.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Split Ratio: 5:1

Headspace Sampler Conditions:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 minutes

Sample Preparation:

  • Accurately weigh about 100 mg of this compound API into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide or N,N-Dimethylformamide) that does not interfere with the analytes.

  • Seal the vial tightly with a septum and cap.

Visualizations

Butofilolol_Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting API This compound API Sample Dissolution Dissolution in appropriate solvent API->Dissolution Dilution Dilution to working concentration Dissolution->Dilution HPLC HPLC for Related Substances Dilution->HPLC Inject Chiral_HPLC Chiral HPLC for Enantiomeric Purity Dilution->Chiral_HPLC Inject GC_HS GC-HS for Residual Solvents Dilution->GC_HS Inject Data_Acquisition Data Acquisition & Integration HPLC->Data_Acquisition Chiral_HPLC->Data_Acquisition GC_HS->Data_Acquisition Quantification Quantification of Impurities Data_Acquisition->Quantification Reporting Reporting and Specification Comparison Quantification->Reporting

Caption: Workflow for this compound Purity Assessment.

HPLC_Separation_Principle cluster_0 Mobile Phase cluster_1 Sample Introduction cluster_2 Separation cluster_3 Detection & Data Mobile_Phase Solvent Reservoir | Pump Injector Injector Mobile_Phase->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector Detector Column->Detector Data_System Data System Detector->Data_System

Caption: Principle of HPLC Separation.

References

Application Notes and Protocols: Laboratory Synthesis and Purification of Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the laboratory synthesis and purification of Butofilolol, a beta-adrenergic blocking agent. The protocol is based on established synthetic methodologies for beta-blockers and common purification techniques employed in pharmaceutical chemistry.[1][2][3] this compound, with the chemical name 1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl}-1-butanone, is synthesized through a two-step process involving the formation of an epoxide intermediate followed by its reaction with tert-butylamine.[1] Subsequent purification is achieved through a multi-step process including extraction and chromatographic techniques to ensure high purity of the final compound. This guide offers detailed experimental procedures, data presentation in tabular format, and visual workflows to aid in the successful synthesis and purification of this compound in a laboratory setting.

Introduction

Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[1] They function by blocking the effects of adrenaline on beta-adrenergic receptors.[4] The synthesis of beta-blockers typically involves the reaction of a substituted phenol with an epoxide-forming reagent, followed by the introduction of an amine side chain.[1] This general approach is adaptable for the synthesis of a wide variety of beta-blockers, including this compound.

The purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. Therefore, robust purification protocols are essential. Common techniques for the purification of basic compounds like this compound include liquid-liquid extraction to remove bulk impurities and chromatography for fine purification.[5][6][7]

Synthesis of this compound

The synthesis of this compound can be accomplished in two main steps:

  • Step 1: Synthesis of 1-(2-(oxiran-2-ylmethoxy)-5-fluorophenyl)butan-1-one. This step involves the reaction of 1-(2-hydroxy-5-fluorophenyl)butan-1-one with epichlorohydrin in the presence of a base.

  • Step 2: Synthesis of this compound. The epoxide intermediate from Step 1 is then reacted with tert-butylamine to yield this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 1-(2-hydroxy-5-fluorophenyl)butan-1-one

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • tert-Butylamine

  • Methanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step 1: Synthesis of 1-(2-(oxiran-2-ylmethoxy)-5-fluorophenyl)butan-1-one

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxy-5-fluorophenyl)butan-1-one (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask and stir for 15 minutes at room temperature.

  • To this mixture, add epichlorohydrin (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude epoxide from Step 1 in methanol in a sealed reaction vessel.

  • Add tert-butylamine (3-4 equivalents) to the solution.

  • Heat the mixture at 60-70°C for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • The resulting crude this compound can then be subjected to the purification protocol.

Synthesis Data
ParameterStep 1: Epoxide FormationStep 2: this compound FormationOverall
Reactants 1-(2-hydroxy-5-fluorophenyl)butan-1-one, Epichlorohydrin1-(2-(oxiran-2-ylmethoxy)-5-fluorophenyl)butan-1-one, tert-Butylamine-
Typical Molar Ratio 1 : 1.21 : 3.5-
Solvent MethanolMethanol-
Reaction Time (hours) 3 - 44 - 67 - 10
Temperature (°C) Reflux60 - 70-
Typical Yield (%) 85 - 9570 - 8560 - 80
Product Purity (crude, %) ~90~75-

Note: These are typical values and may vary based on specific reaction conditions and scale.

Purification of this compound

The purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of liquid-liquid extraction and column chromatography is an effective method.[7][8]

Experimental Protocol: Purification

Materials and Reagents:

  • Crude this compound

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Purification Steps:

  • Acid-Base Extraction:

    • Dissolve the crude this compound in diethyl ether.

    • Transfer the solution to a separatory funnel and extract with 1M HCl. The basic this compound will move to the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash the organic layer with 1M HCl.

    • Combine the aqueous layers and basify with 2M NaOH until the pH is >10. This will precipitate the free base of this compound.

    • Extract the aqueous layer with ethyl acetate multiple times.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the enriched this compound.

  • Flash Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in a hexane/ethyl acetate solvent system.

    • Dissolve the enriched this compound from the extraction step in a minimum amount of the chromatography eluent.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane, gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Purification Data
Purification StepPurposeSolvents/ReagentsTypical Recovery (%)Purity Achieved (%)
Acid-Base Extraction Removal of non-basic impurities and unreacted starting materials.Diethyl ether, 1M HCl, 2M NaOH, Ethyl acetate80 - 90> 90
Flash Chromatography Separation of this compound from closely related impurities and by-products.Silica gel, Hexane, Ethyl acetate75 - 85> 98
Overall --60 - 75> 98

Note: Recovery and purity values are estimates and depend on the efficiency of each step.

Visualizing the Process

This compound Synthesis Pathway

Butofilolol_Synthesis cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: this compound Synthesis A 1-(2-hydroxy-5-fluorophenyl)butan-1-one C 1-(2-(oxiran-2-ylmethoxy)-5-fluorophenyl)butan-1-one A->C NaOH, Methanol, Reflux B Epichlorohydrin B->C E This compound C->E Methanol, 60-70°C D tert-Butylamine D->E

Caption: Chemical synthesis pathway of this compound.

This compound Purification Workflow

Butofilolol_Purification Start Crude this compound Extraction Acid-Base Extraction (Removal of non-basic impurities) Start->Extraction Chromatography Flash Column Chromatography (Separation of polar impurities) Extraction->Chromatography PureProduct Pure this compound (>98%) Chromatography->PureProduct

Caption: Purification workflow for this compound.

Conclusion

The described protocols for the synthesis and purification of this compound are based on well-established and reliable chemical methodologies for beta-blockers. The two-step synthesis is efficient, and the subsequent purification, combining extraction and chromatography, is effective in achieving high purity. These application notes provide a solid foundation for researchers and scientists to produce high-quality this compound for further study and development. It is recommended that all procedures be carried out by trained personnel in a suitable laboratory environment, with appropriate safety precautions.

References

Application Notes and Protocols for Butofilolol Stock Solutions in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butofilolol is a β-adrenergic receptor antagonist used in research to investigate the signaling pathways involved in various physiological and pathological processes. Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a variety of research applications.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for the accurate preparation of stock solutions.

PropertyValueReference
Chemical Formula C₁₇H₂₆FNO₃[1]
Molecular Weight 311.4 g/mol [1]
Appearance Solid (form may vary)
CAS Number 58930-32-8[1]

Solubility Data

The selection of an appropriate solvent is critical for preparing a concentrated stock solution. The solubility of this compound in common laboratory solvents has not been extensively reported in publicly available literature. Therefore, it is highly recommended that researchers perform small-scale solubility tests to determine the optimal solvent and maximum concentration for their specific batch of this compound.

General Solubility Profile (Qualitative):

Based on the chemical structure and the properties of similar β-blockers, the following qualitative solubility profile can be anticipated:

SolventExpected SolubilityNotes
DMSO (Dimethyl Sulfoxide) Expected to be solubleA common solvent for preparing highly concentrated stock solutions of organic compounds for cell culture.[2][3]
Ethanol Expected to be solubleCan be used as an alternative to DMSO.
Water Expected to be sparingly solubleSolubility may be pH-dependent.

Recommendation: To determine the solubility, start with a small, accurately weighed amount of this compound and add the solvent of choice dropwise while vortexing until the compound is completely dissolved. This will provide an approximate maximum concentration for your stock solution.

Experimental Protocols

The following protocols provide a general framework for the preparation of this compound stock solutions. The final concentrations should be adjusted based on the experimentally determined solubility.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell culture experiments.

Required Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

  • Laminar flow hood or biosafety cabinet

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

Procedure:

  • Calculate the required mass of this compound:

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • For 10 mL of a 10 mM solution: Mass = 0.010 mol/L x 311.4 g/mol x 0.010 L = 0.03114 g (or 31.14 mg)

  • Weigh the this compound:

    • Under a laminar flow hood, carefully weigh out 31.14 mg of this compound powder using an analytical balance.

  • Dissolve the powder:

    • Transfer the weighed powder to a sterile 15 mL conical tube.

    • Add 10 mL of cell culture grade DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be stored at 4°C.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or buffer.

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium. For example, to test concentrations from 1 µM to 100 µM, you can perform serial dilutions.

  • When treating cells, ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of the solvent) in your experiments.

Mechanism of Action and Signaling Pathway

This compound is a β-adrenergic receptor antagonist, also known as a beta-blocker. It primarily functions by blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This inhibition modulates the downstream signaling cascades typically activated by these receptors.

Butofilolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic_Receptor β-Adrenergic Receptor Catecholamines->Beta-Adrenergic_Receptor Binds to G_Protein G-Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered heart rate, smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets, leading to This compound This compound (Antagonist) This compound->Beta-Adrenergic_Receptor Blocks

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Butofilolol_Workflow Start Start Calculate_Mass 1. Calculate required mass of this compound Start->Calculate_Mass Weigh_Powder 2. Accurately weigh This compound powder Calculate_Mass->Weigh_Powder Dissolve 3. Dissolve in appropriate volume of solvent (e.g., DMSO) Weigh_Powder->Dissolve Sterile_Filter 4. Sterile filter the stock solution (0.22 µm filter) Dissolve->Sterile_Filter Aliquot 5. Aliquot into single-use tubes Sterile_Filter->Aliquot Store 6. Store at -20°C (long-term) or 4°C (short-term) Aliquot->Store Prepare_Working Prepare Working Solution Store->Prepare_Working Dilute Dilute stock solution in cell culture medium/buffer Prepare_Working->Dilute End Ready for Experiment Dilute->End

Caption: Stock solution preparation workflow.

Safety Precautions

  • Always handle this compound and solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure the accuracy and validity of their experimental procedures. The lack of publicly available, quantitative solubility data for this compound necessitates that researchers perform their own solubility assessments to determine appropriate stock solution concentrations.

References

Application Notes and Protocols: In Vitro Transdermal Permeation Studies of Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butofilolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension and angina pectoris. The transdermal delivery of this compound presents a promising alternative to conventional oral administration, offering the potential for sustained drug release, avoidance of first-pass metabolism, and improved patient compliance. In vitro transdermal permeation studies are a critical step in the development of such delivery systems, providing essential data on the drug's ability to penetrate the skin barrier.

This document provides detailed application notes and protocols for conducting in vitro transdermal permeation studies of this compound. It includes comprehensive experimental methodologies, data presentation guidelines, and visual representations of key processes to aid researchers in designing and executing robust and reproducible studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters obtained from in vitro transdermal permeation studies of beta-blockers. While specific data for this compound is limited, data for bupranolol (a structurally similar beta-blocker) is presented as a proxy, alongside data for other relevant beta-blockers to provide a comparative context.

Table 1: In Vitro Transdermal Flux of Bupranolol with Various Penetration Enhancers

FormulationSteady-State Flux (Jss) (µg/cm²/h)
Control (0.4% w/v aqueous suspension)1.0 ± 0.2
+ 5% w/v 2-Pyrrolidone (PY)3.8 ± 0.5
+ 5% w/v 1-Methyl-2-pyrrolidone (MPY)2.4 ± 0.3
+ 10% w/v Propylene Glycol (PG)2.5 ± 0.4
+ 30% w/v Propylene Glycol (PG)5.0 ± 0.6
+ 2% w/v Menthol in isopropanol-water (6:4)3.8 ± 0.7

Data adapted from a study on bupranolol transdermal delivery.

Table 2: Comparative In Vitro Permeation Parameters of Various Beta-Blockers

Beta-BlockerPermeability Coefficient (Kp) (x 10⁻³ cm/h)Lag Time (h)
Propranolol5.0~2 - 4
Metoprolol0.216~3 - 6
Atenolol0.14~4 - 8
OxprenololNot specified~2 - 5

This table presents a range of values reported for different beta-blockers to provide a general reference for transdermal permeation studies.[1][2]

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro transdermal permeation studies of this compound using Franz diffusion cells, a widely accepted and utilized apparatus for such investigations.

Materials and Equipment
  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., 0.64 cm²) and receptor chamber volume (e.g., 5 mL).

  • Skin Membrane: Excised human or animal skin (e.g., rat, porcine ear).[3] Human skin is the gold standard, but animal models are often used in preliminary studies.

  • Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, often with a solubilizing agent like polysorbate 80 or a certain percentage of ethanol to maintain sink conditions for lipophilic drugs.

  • This compound Formulation: The test formulation of this compound (e.g., gel, patch, solution).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a validated UV spectrophotometric method for the quantification of this compound.[4]

  • Standard Laboratory Equipment: Water bath with temperature control, magnetic stirrers, syringes, vials, pipettes, etc.

Skin Preparation
  • Source and Storage: Obtain full-thickness skin from a reliable source. If using animal skin, freshly excised skin is preferred. Skin can be stored at -20°C or below for several weeks.

  • Thawing and Cleaning: Thaw the skin at room temperature. Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Hair Removal: If necessary, carefully clip the hair from the epidermal surface. Avoid using depilatory creams as they can damage the stratum corneum.

  • Dermatoming (Optional but Recommended): For better reproducibility, prepare split-thickness skin membranes (e.g., 200-400 µm) using a dermatome.

  • Hydration: Hydrate the prepared skin sections in PBS (pH 7.4) for at least 30 minutes before mounting them in the diffusion cells.

Franz Diffusion Cell Setup and a.ssay Procedure
  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Temperature Control: Place the assembled Franz cells in a circulating water bath maintained at 32 ± 1°C to simulate physiological skin surface temperature.

  • Stirring: Continuously stir the receptor solution at a constant rate (e.g., 600 rpm) to ensure a uniform concentration.

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber. For semi-solid formulations, this is typically a finite dose (e.g., 10-15 mg/cm²).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor solution through the sampling arm.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.

  • Sample Storage: Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.

Analytical Method: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the recommended method for the accurate and sensitive quantification of this compound in the receptor solution. A validated UV spectrophotometric method can also be employed.

3.4.1. HPLC Method

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., around 270 nm).

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound in the receptor solution to generate a calibration curve for quantification.

3.4.2. UV Spectrophotometry Method

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the receptor solution using a UV-Vis spectrophotometer. For beta-blockers like bisoprolol, a similar compound, the λmax is around 273 nm in methanol.[5]

  • Calibration Curve: Prepare standard solutions of this compound in the receptor solution and measure their absorbance at the λmax to construct a calibration curve.

  • Sample Analysis: Measure the absorbance of the collected samples and determine the concentration of this compound using the calibration curve.

Data Analysis
  • Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area of the skin (Q, µg/cm²) at each time point, correcting for the removed sample volume.

  • Permeation Profile: Plot the cumulative amount of this compound permeated per unit area (Q) versus time (t).

  • Steady-State Flux (Jss): Determine the steady-state flux from the slope of the linear portion of the permeation profile. It is expressed in µg/cm²/h.

  • Lag Time (tL): Determine the lag time by extrapolating the linear portion of the permeation profile to the x-axis (time axis).

  • Permeability Coefficient (Kp): Calculate the permeability coefficient using the following equation: Kp = Jss / C Where:

    • Jss is the steady-state flux.

    • C is the concentration of this compound in the donor formulation.

Visualization of Experimental Workflow and Permeation Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_assembly Franz Cell Assembly & Equilibration skin_prep->cell_assembly receptor_prep Receptor Solution Preparation & Degassing receptor_prep->cell_assembly formulation_prep This compound Formulation Application formulation_prep->cell_assembly sampling Time-point Sampling & Replacement cell_assembly->sampling hplc_analysis HPLC/UV Analysis of Receptor Fluid Samples sampling->hplc_analysis data_analysis Data Analysis: Flux, Kp, Lag Time hplc_analysis->data_analysis

Caption: Workflow for in vitro transdermal permeation study of this compound.

Transdermal Permeation Pathways

permeation_pathways cluster_skin Skin Layers sc Stratum Corneum (Brick and Mortar Structure) ve Viable Epidermis sc->ve Diffusion intercellular Intercellular Route (Through Lipid Matrix) transcellular Transcellular Route (Through Corneocytes) appendageal Appendageal Route (Hair Follicles, Sweat Glands) dermis Dermis (Contains Blood Vessels) ve->dermis systemic Systemic Circulation dermis->systemic formulation This compound Formulation (on skin surface) formulation->sc Partitioning formulation->intercellular formulation->transcellular formulation->appendageal

Caption: Major pathways for transdermal drug permeation through the skin.

References

Troubleshooting & Optimization

Technical Support Center: Butofilolol Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and detailed protocols to help researchers overcome solubility challenges with butofilolol in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

A1: This is a common issue for lipophilic compounds like this compound. The sudden increase in the aqueous nature of the solvent upon addition to the medium causes the compound to crash out of solution. Here are several steps you can take to mitigate this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium that still maintains this compound solubility. Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity, but it is always best to determine the specific tolerance of your cell line.

  • Use a serial dilution strategy: Instead of adding the highly concentrated DMSO stock directly to the full volume of your medium, perform serial dilutions in your culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Warm the cell culture medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Increase the serum concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in your medium can help solubilize lipophilic compounds through binding to albumin and other proteins.

Q2: What is the maximum recommended concentration of this compound for cell-based assays?

A2: The maximum concentration is limited by its solubility in the final assay medium and any potential cytotoxicity. Due to its lipophilic nature (estimated LogP of 2.9), the aqueous solubility of this compound is expected to be low. It is recommended to perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation. A typical starting point for screening is in the range of 1-10 µM.

Q3: Are there alternative solvents to DMSO that I can use?

A3: Yes, if DMSO is not suitable for your experiment, you can consider other organic solvents. However, you must test the solubility of this compound and the tolerance of your cells to these solvents. Potential alternatives include:

  • Ethanol: Less toxic to some cell lines than DMSO.

  • Dimethylformamide (DMF): A stronger solvent than DMSO, but also more toxic. Use with caution and at very low final concentrations.

Always prepare a high-concentration stock solution in the organic solvent and then dilute it into your aqueous assay buffer or cell culture medium.

Q4: Can I use techniques other than co-solvents to improve this compound solubility?

A4: Yes, several other techniques can be employed, although they are more complex:

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of your medium (within a range compatible with your cells) might improve solubility. As a beta-blocker, this compound is a weak base, so a slightly acidic pH may increase its solubility. However, the physiological constraints of cell culture limit the extent to which pH can be altered.

  • Use of cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex. This can significantly enhance the aqueous solubility of compounds like this compound. You would need to test different types of cyclodextrins and their concentrations.

  • Formulation with surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can sometimes improve the solubility of hydrophobic compounds. However, surfactants can be toxic to cells, so careful dose-response experiments are necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or gently warming.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile clear microplate (96-well) or microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Microplate reader or microscope

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in the cell culture medium. For example, if your stock is 10 mM, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is constant across all dilutions and in the vehicle control.

  • Add the prepared solutions to the wells of a 96-well plate.

  • Include a vehicle control (medium with the same final concentration of the organic solvent but without this compound).

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect the wells for any signs of precipitation using a microscope. You can also measure the absorbance at a high wavelength (e.g., 600 nm) using a microplate reader to quantify any turbidity caused by precipitation.

  • The highest concentration that remains clear is your maximum working concentration.

Data Presentation

Table 1: Properties of Common Solvents for Cell-Based Assays

SolventPolarityCommon Stock ConcentrationTypical Final Concentration in MediumNotes
DMSOPolar aprotic10-100 mM≤ 0.5% (v/v)Good for many nonpolar compounds; can be toxic to some cells at higher concentrations.
EthanolPolar protic10-50 mM≤ 1% (v/v)Generally less toxic than DMSO; may not be as effective for highly lipophilic compounds.
DMFPolar aprotic10-50 mM≤ 0.1% (v/v)Stronger solvent than DMSO, but more toxic. Use with caution.

Mandatory Visualization

Butofilolol_Solubility_Workflow start Start: this compound Powder stock_prep Prepare 10-50 mM Stock in 100% DMSO (Protocol 1) start->stock_prep solubility_test Determine Max Soluble Concentration in Medium (Protocol 2) stock_prep->solubility_test precip_check Precipitation Observed? solubility_test->precip_check no_precip Proceed with Experiment (Final DMSO ≤ 0.5%) precip_check->no_precip No precip Troubleshoot Solubility precip_check->precip Yes option1 Decrease Final this compound Concentration precip->option1 Option A option2 Optimize Dilution Method (e.g., serial dilution in medium) precip->option2 Option B option3 Try Alternative Co-solvent (e.g., Ethanol) precip->option3 Option C option4 Advanced Methods (pH, Cyclodextrins, Surfactants) precip->option4 Option D

Caption: Workflow for preparing and troubleshooting this compound solubility for cell-based assays.

Technical Support Center: Identifying Butorphanol Degradation Products by LC/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of butorphanol degradation products using Liquid Chromatography-Mass Spectrometry (LC/MS).

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of butorphanol?

A1: Under long-term storage conditions, butorphanol tartrate has been observed to degrade into several products. These include oxidative products, such as 9-hydroxy-butorphanol and 9-keto-butorphanol, as well as norbutorphanol (an N-dealkylation product), a ring-contraction degradant, and delta 1, 10 a-butorphanol.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can lead to the formation of these and potentially other degradation products.

Q2: What is the general approach for identifying unknown degradation products of butorphanol by LC/MS?

A2: The general approach involves subjecting a butorphanol sample to forced degradation conditions to generate the degradation products. This stressed sample is then analyzed by LC/MS or LC/MS/MS. The chromatographic separation of the parent drug from its degradation products is followed by mass spectrometric analysis to determine the molecular weights and fragmentation patterns of the eluted compounds. This data, combined with knowledge of butorphanol's structure and common degradation pathways, allows for the structural elucidation of the degradation products.[1]

Q3: What are the typical LC/MS parameters for the analysis of butorphanol and its degradation products?

A3: While specific parameters should be optimized for your instrument and application, a common starting point for the LC/MS analysis of butorphanol includes a C8 or C18 reversed-phase column. The mobile phase often consists of a mixture of methanol or acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[2][3] A gradient elution is typically used to separate compounds with different polarities. For the MS detection, electrospray ionization (ESI) in the positive ion mode is commonly employed.

Experimental Protocols

Protocol 1: Forced Degradation of Butorphanol Tartrate

This protocol outlines the general procedure for subjecting butorphanol tartrate to various stress conditions to induce degradation. The goal is to achieve a target degradation of 5-20%.[4]

1. Acid Hydrolysis:

  • Dissolve butorphanol tartrate in 0.1 M hydrochloric acid (HCl).
  • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
  • Cool the solution and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
  • Dilute the sample with the mobile phase to a suitable concentration for LC/MS analysis.

2. Base Hydrolysis:

  • Dissolve butorphanol tartrate in 0.1 M sodium hydroxide (NaOH).
  • Heat the solution at 60-80°C for a specified period.
  • Cool the solution and neutralize it with an appropriate amount of 0.1 M hydrochloric acid (HCl).
  • Dilute the sample with the mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve butorphanol tartrate in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
  • Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period.
  • Dilute the sample with the mobile phase for analysis.

4. Thermal Degradation:

  • Place the solid butorphanol tartrate powder in a controlled temperature oven (e.g., 105°C or at a temperature slightly below its melting point if it's lower).
  • Expose the sample for a specified period (e.g., 24, 48, 72 hours).
  • Dissolve the heat-stressed solid in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose a solution of butorphanol tartrate (in a photostable container, e.g., quartz) or the solid powder to a light source that provides both UV and visible light (e.g., a xenon lamp).
  • The exposure should be for a defined period or until a certain light energy exposure is reached (e.g., as per ICH Q1B guidelines).
  • Prepare the sample for LC/MS analysis by dissolving it in the mobile phase.

Protocol 2: LC/MS Analysis of Butorphanol and its Degradation Products

This protocol provides a starting point for the LC/MS analysis. Method development and validation are crucial for reliable results.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Methanol.

    • Gradient: A typical gradient could be:

      • 0-5 min: 10-90% B

      • 5-7 min: 90% B

      • 7-8 min: 90-10% B

      • 8-10 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Scan Mode: Full Scan (e.g., m/z 100-1000) for initial identification of degradation products.

    • Tandem MS (MS/MS): Product ion scan of the parent drug and suspected degradation product ions to obtain fragmentation patterns for structural elucidation.

    • Capillary Voltage, Gas Flow, etc.: Optimize according to the instrument manufacturer's recommendations.

Data Presentation

Table 1: Summary of Potential Butorphanol Degradation Products and their Mass Information
Degradation Product NameProposed StructureMolecular Weight ( g/mol )[M+H]⁺ (m/z)
ButorphanolC₂₁H₂₉NO₂327.46328.2
9-Hydroxy-butorphanolC₂₁H₂₉NO₃343.46344.2
9-Keto-butorphanolC₂₁H₂₇NO₃341.44342.2
NorbutorphanolC₁₇H₂₁NO₂271.35272.2
Delta 1, 10 a-butorphanolC₂₁H₂₇NO₂325.44326.2
Ring-contraction degradantVariesVariesVaries

Note: The molecular weights and m/z values are theoretical and may vary slightly in experimental data.

Table 2: Illustrative Quantitative Analysis of Butorphanol Degradation (%) under Forced Degradation Conditions
Stress Condition9-Hydroxy-butorphanol (%)9-Keto-butorphanol (%)Norbutorphanol (%)Other Degradants (%)Total Degradation (%)
0.1 M HCl, 80°C, 24h1.50.83.21.16.6
0.1 M NaOH, 80°C, 12h2.11.24.51.59.3
30% H₂O₂, 60°C, 8h5.83.51.12.312.7
Solid, 105°C, 72h0.50.30.80.42.0
Photolytic (ICH Q1B)1.20.91.50.94.5

Disclaimer: The values in this table are for illustrative purposes only and do not represent actual experimental data. The extent of degradation will depend on the specific experimental conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Butorphanol and/or Degradation Products

Possible Cause Troubleshooting Step
Secondary Interactions with Column Silanols Butorphanol has a basic nitrogen that can interact with residual silanols on the column packing, leading to peak tailing. Ensure the mobile phase has a low pH (e.g., by adding 0.1% formic acid) to keep the analyte protonated and minimize these interactions. Consider using a column with end-capping or a different stationary phase.
Column Overload Injecting too concentrated a sample can lead to peak fronting or broadening. Dilute the sample and re-inject.
Inappropriate Injection Solvent If the injection solvent is much stronger (more organic) than the initial mobile phase, it can cause peak distortion, including splitting. Whenever possible, dissolve the sample in the initial mobile phase.[5]
Column Contamination or Void A buildup of contaminants on the column frit or a void at the column inlet can cause peak splitting. Try flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) and flushing. If the problem persists, the column may need to be replaced.[5]
Extra-column Volume Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to peak broadening. Use tubing with the smallest appropriate internal diameter and keep the length to a minimum.

Issue 2: Low or No Signal for Butorphanol or its Degradation Products

Possible Cause Troubleshooting Step
Inadequate Ionization Butorphanol and its degradation products are basic compounds that ionize well in positive ESI mode. Ensure the mass spectrometer is set to the correct polarity and that the mobile phase pH is conducive to protonation (acidic). Optimize ion source parameters such as capillary voltage, gas flow, and temperature.
Matrix Effects (Ion Suppression) Co-eluting compounds from the sample matrix can suppress the ionization of the analytes of interest.[6][7] To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup (e.g., using solid-phase extraction), modify the chromatographic method to separate the analytes from the interfering compounds, or use a stable isotope-labeled internal standard.
Analyte Degradation in the Ion Source Some compounds can be thermally labile and degrade in the hot ion source. Try reducing the source temperature.
Incorrect Mass Range Scanned Ensure the mass spectrometer's scan range is set to include the expected m/z values of butorphanol and its degradation products.
Sample Preparation Issues Incomplete extraction or loss of analyte during sample preparation can lead to low signal. Review and optimize the sample preparation procedure.

Issue 3: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.
Changes in Mobile Phase Composition Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times. Prepare fresh mobile phase regularly and keep the solvent bottles capped.
Fluctuations in Column Temperature Changes in the ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature.
Pump Malfunction or Leaks Air bubbles in the pump or leaks in the system can cause fluctuations in the flow rate, leading to inconsistent retention times. Degas the mobile phase and check the system for any leaks.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Identifying Butorphanol Degradation Products cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Sample Stressed Sample Mixture Acid->Stressed_Sample Base Base Hydrolysis Base->Stressed_Sample Oxidation Oxidative Stress Oxidation->Stressed_Sample Thermal Thermal Stress Thermal->Stressed_Sample Photo Photolytic Stress Photo->Stressed_Sample Butorphanol Butorphanol Tartrate (API or Drug Product) Butorphanol->Acid Expose to stress conditions Butorphanol->Base Expose to stress conditions Butorphanol->Oxidation Expose to stress conditions Butorphanol->Thermal Expose to stress conditions Butorphanol->Photo Expose to stress conditions LC_Separation LC Separation (e.g., C18 column, gradient elution) Stressed_Sample->LC_Separation Inject MS_Detection MS Detection (ESI+, Full Scan) LC_Separation->MS_Detection Elution MSMS_Analysis MS/MS Analysis (Product Ion Scan) MS_Detection->MSMS_Analysis Select Precursor Ions Data_Analysis Data Analysis and Structural Elucidation MSMS_Analysis->Data_Analysis Fragmentation Pattern Report Identification of Degradation Products Data_Analysis->Report

Caption: Experimental workflow for butorphanol degradation studies.

troubleshooting_guide Troubleshooting Logic for Common LC/MS Issues cluster_chroma_solutions Chromatography Troubleshooting cluster_ms_solutions Mass Spectrometry Troubleshooting Start LC/MS Analysis Issue (e.g., Poor Peak Shape, Low Signal) Check_Chroma Review Chromatogram: - Peak Shape? - Retention Time Stability? Start->Check_Chroma Check_MS Review Mass Spectrum: - Signal Intensity? - Correct m/z? Start->Check_MS Adjust_Mobile_Phase Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_Chroma->Adjust_Mobile_Phase Peak Tailing Check_Injection Verify Injection Solvent & Sample Concentration Check_Chroma->Check_Injection Peak Splitting/Fronting Inspect_Column Inspect/Flush/Replace Column Check_Chroma->Inspect_Column Broad Peaks/High Backpressure Check_System Check for Leaks & Ensure Equilibration Check_Chroma->Check_System RT Drifting Optimize_Source Optimize Ion Source Parameters Check_MS->Optimize_Source Low Signal Check_Matrix_Effects Investigate Matrix Effects (Post-column infusion) Check_MS->Check_Matrix_Effects Inconsistent Signal Verify_MS_Settings Verify MS Scan Parameters & Polarity Check_MS->Verify_MS_Settings No Signal/Wrong m/z Improve_Sample_Prep Improve Sample Cleanup Check_MS->Improve_Sample_Prep High Background Resolved Issue Resolved Adjust_Mobile_Phase->Resolved Check_Injection->Resolved Inspect_Column->Resolved Check_System->Resolved Optimize_Source->Resolved Check_Matrix_Effects->Resolved Verify_MS_Settings->Resolved Improve_Sample_Prep->Resolved

References

Optimizing Butofilolol Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published in vivo experimental data for the beta-blocker butofilolol is limited. Therefore, this guide provides general principles and best practices for optimizing the dosage of beta-blockers in in vivo hypertension studies, using this compound as a conceptual example. The provided protocols and dosage ranges are illustrative and should be adapted based on pilot studies and specific experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. This blockade in the heart and blood vessels leads to a decrease in heart rate, blood pressure, and cardiac contractility.

Q2: Which in vivo models are suitable for studying the antihypertensive effects of a beta-blocker like this compound?

Commonly used animal models for hypertension research include:

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of mineralocorticoid-induced hypertension.

  • Renal Artery Ligation (Goldblatt) Model: A model of renovascular hypertension.

  • Angiotensin II-Infused Models: These models exhibit hypertension driven by the renin-angiotensin system.

The choice of model depends on the specific research question and the aspect of hypertension being investigated.

Q3: How should I determine the starting dose for my in vivo experiment with a novel beta-blocker?

When specific preclinical data is unavailable, a literature review of beta-blockers with similar chemical structures or properties can provide a starting point. It is crucial to begin with a low dose and perform a dose-escalation study to determine the optimal dose range that elicits the desired antihypertensive effect without causing significant adverse effects.

Q4: What are the expected physiological effects of this compound administration in an in vivo hypertension model?

The primary expected effects are a dose-dependent reduction in:

  • Systolic and diastolic blood pressure

  • Heart rate

  • Cardiac output

Researchers should monitor these parameters closely during the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant change in blood pressure. - Insufficient dose.- Inappropriate route of administration.- Poor drug solubility or stability.- Incorrect animal model for the drug's mechanism.- Perform a dose-response study to find the effective dose.- Consider alternative routes of administration (e.g., intravenous, intraperitoneal, oral gavage).- Verify the formulation and stability of the dosing solution.- Ensure the chosen hypertension model is appropriate for a beta-blocker.
Excessive bradycardia (slow heart rate) or hypotension (low blood pressure). - The administered dose is too high.- Reduce the dose.- In a dose-response study, use a wider range of lower doses.- Monitor animals closely for signs of distress.
High variability in animal responses. - Inconsistent dosing technique.- Genetic variability within the animal strain.- Differences in animal age, weight, or sex.- Ensure consistent and accurate administration of the drug.- Use a sufficient number of animals per group to account for biological variability.- Standardize animal characteristics (age, weight, sex) across experimental groups.
Adverse effects observed (e.g., lethargy, respiratory distress). - Off-target effects of the compound.- Toxicity at the administered dose.- Immediately reduce the dose or discontinue the study for that animal.- Conduct a preliminary toxicology study to assess the safety profile of the compound.- Observe animals for a longer duration post-dosing to identify any delayed adverse effects.

Experimental Protocols

General Protocol for a Dose-Response Study of a Beta-Blocker in Spontaneously Hypertensive Rats (SHRs)

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks of age.

  • Acclimatize animals for at least one week before the experiment.

2. Drug Preparation:

  • Prepare a stock solution of the beta-blocker (e.g., this compound) in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

  • Prepare serial dilutions to achieve the desired final concentrations for different dose groups.

3. Experimental Groups:

  • Vehicle Control: Administer the vehicle solution only.

  • Beta-Blocker Groups: Administer at least 3-4 different doses of the beta-blocker (e.g., low, medium, high). The exact doses should be determined from preliminary studies or literature on similar compounds.

4. Administration:

  • Administer the drug or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

5. Blood Pressure and Heart Rate Monitoring:

  • Measure baseline blood pressure and heart rate before drug administration using a non-invasive tail-cuff method or telemetry.

  • Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.

6. Data Analysis:

  • Calculate the change in blood pressure and heart rate from baseline for each animal.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of the beta-blocker.

Data Presentation

Illustrative Dose-Response Data for a Hypothetical Beta-Blocker in SHRs
Treatment Group Dose (mg/kg) Route of Administration Maximum Mean Arterial Pressure Reduction (mmHg) Time to Peak Effect (hours)
Vehicle Control-Oral Gavage5 ± 2-
Beta-Blocker1Oral Gavage15 ± 42
Beta-Blocker3Oral Gavage35 ± 62
Beta-Blocker10Oral Gavage50 ± 84

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) BAR Beta-Adrenergic Receptor (β-AR) Catecholamines->BAR Activates This compound This compound This compound->BAR Blocks G_Protein G-Protein BAR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Blood Pressure PKA->Cellular_Response Leads to Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., SHRs) Baseline_Measurement Baseline Measurement (Blood Pressure, Heart Rate) Animal_Acclimatization->Baseline_Measurement Drug_Formulation This compound Formulation (Vehicle Control & Doses) Drug_Administration Drug/Vehicle Administration Drug_Formulation->Drug_Administration Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Post-Dose Monitoring (Multiple Time Points) Drug_Administration->Post_Dose_Monitoring Data_Collection Data Collection & Compilation Post_Dose_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

troubleshooting common issues in butofilolol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butofilolol HPLC Analysis

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems observed during this compound HPLC analysis?

A1: The most frequently encountered issues include peak tailing, retention time shifts, poor resolution, fluctuating system pressure, and baseline noise.[1] These problems can stem from various sources including the mobile phase, sample preparation, column condition, and instrument setup.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, a compound with a basic amine group, is often caused by secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[2][3][4] Other potential causes include column overload, column degradation, improper mobile phase pH, or extra-column dead volume.[5][6]

Q3: What is causing the retention time of my this compound peak to shift?

A3: Retention time shifts can be categorized as either sudden jumps or gradual drifts.[7] Sudden changes are often due to errors in mobile phase preparation or incorrect method setup.[7] Gradual drift can be caused by changes in mobile phase composition, poor column equilibration, fluctuating column temperature, or inconsistent flow rates due to pump issues or leaks.[8][9][10]

Q4: How can I improve the resolution between this compound and other components?

A4: Poor resolution can be addressed by optimizing the mobile phase composition (adjusting organic solvent ratio), changing the column to one with higher efficiency (e.g., longer column or smaller particle size), or adjusting the flow rate.[11][12] Inadequate column length or a flow rate that is too high can often lead to poor separation.[11]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[13] For basic compounds like this compound, this is a frequent problem.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_overload Is Sample Overloaded? start->check_overload check_column Is Column Old or Contaminated? check_overload->check_column No reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_pH Is Mobile Phase pH Optimal? check_column->check_pH No flush_column Flush or Replace Column check_column->flush_column Yes check_extracolumn Check for Extra-Column Dead Volume check_pH->check_extracolumn Yes adjust_pH Lower pH to 2.5-3.5 to protonate silanols check_pH->adjust_pH No fix_tubing Use Shorter, Narrower Tubing Check Connections check_extracolumn->fix_tubing Yes end Peak Shape Improved check_extracolumn->end No reduce_conc->end flush_column->end use_additive Use Mobile Phase Additive (e.g., Triethylamine) adjust_pH->use_additive use_endcapped Use End-Capped Column use_additive->use_endcapped use_endcapped->end fix_tubing->end

Caption: Troubleshooting workflow for this compound peak tailing.

Possible Causes & Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Lower the mobile phase pH to approximately 2.5-3.5. This protonates the acidic silanol groups on the silica surface, minimizing their interaction with the basic this compound molecule.[2][5][6]

    • Solution 2: Use a highly deactivated, end-capped HPLC column. End-capping blocks many of the residual silanol groups.[2][14]

    • Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 10-25 mM.[15]

  • Column Overload:

    • Solution: Reduce the sample concentration or the injection volume.[5] As a general guideline, the injection volume should not exceed 5% of the column's total volume.[5]

  • Column Degradation:

    • Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may be degraded and require replacement.[5]

Issue 2: Retention Time Shifts

Inconsistent retention times compromise the reliability of peak identification and quantification.

Decision Tree for Retention Time Shifts

G start Retention Time Shift check_t0 Did t0 (unretained peak) shift as well? start->check_t0 physical_issue Physical/System Issue check_t0->physical_issue Yes chemical_issue Chemical/Chromatographic Issue check_t0->chemical_issue No check_flow Check Flow Rate for Leaks, Pump Malfunction, or Bubbles physical_issue->check_flow check_mobile_phase Check Mobile Phase Prep, Composition, and pH chemical_issue->check_mobile_phase check_equilibration Ensure Adequate Column Equilibration Time chemical_issue->check_equilibration check_temp Verify Column Temperature Stability chemical_issue->check_temp end Retention Time Stabilized check_flow->end check_mobile_phase->end check_equilibration->end check_temp->end

Caption: Decision tree for diagnosing retention time shifts.

Possible Causes & Solutions:

  • Flow Rate Variation (All peaks shift proportionally, including t0):

    • Solution: Check the system for leaks, especially around fittings and pump seals.[9] Purge the pump to remove air bubbles and ensure the mobile phase is properly degassed.[9] Verify the pump's flow rate accuracy by collecting the eluent in a graduated cylinder over a set time.[9]

  • Mobile Phase Composition Change (Shifts are inconsistent or affect specific peaks):

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a buffer, verify its pH. Even minor pH changes can affect the retention of ionizable compounds like this compound.[16]

  • Column Equilibration:

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) with the mobile phase before starting the analysis.[17] Inadequate equilibration can cause retention time to drift in the initial runs.[10]

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and stable temperature. Inconsistent temperature can alter mobile phase viscosity and chromatographic interactions, leading to drift.[11]

Issue 3: Poor Resolution

Poor resolution occurs when adjacent peaks are not fully separated, returning to the baseline.

Possible Causes & Solutions:

  • Low Column Efficiency:

    • Solution: Replace the column if it is old or has been contaminated. Column efficiency naturally decreases over time.[18] Consider using a column with smaller particles or a longer length to increase the theoretical plates.

  • Inappropriate Mobile Phase Strength:

    • Solution: If peaks are eluting too quickly and are poorly resolved, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention and improve separation.

  • High Flow Rate:

    • Solution: Lowering the flow rate can often improve resolution, although it will increase the total run time.[12] It's important to find an optimal balance between resolution and analysis speed.[12]

Experimental Protocols & Data

While specific, validated HPLC methods for this compound are not widely published, a standard reverse-phase HPLC method for a similar beta-blocker can be adapted. The following protocol is a representative starting point.

Representative HPLC Method for a Beta-Blocker

This method is based on principles for analyzing similar small molecule basic drugs.

1. Mobile Phase Preparation (Phosphate Buffer:Acetonitrile)

  • Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

  • The mobile phase is a mixture of the phosphate buffer and acetonitrile. A typical starting ratio is 70:30 (v/v) buffer:acetonitrile.[19]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[19]

2. Sample Preparation

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or mobile phase).

  • Create working standards by diluting the stock solution with the mobile phase to the desired concentration range.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

3. HPLC System Parameters

The following table summarizes typical starting parameters for the analysis.

ParameterTypical ValueRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard reverse-phase column suitable for non-polar to moderately polar compounds.
Mobile Phase 70:30 (v/v) 25 mM Phosphate Buffer (pH 3.0):AcetonitrileThe acidic pH minimizes silanol interactions, improving peak shape for the basic this compound molecule.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.[19]
Injection Volume 10-20 µLA typical volume to avoid column overload while ensuring adequate sensitivity.[19]
Column Temperature 30-35 °CElevated temperature can improve peak efficiency and reduce backpressure.
Detection Wavelength UV, ~225 nm or ~270 nmWavelengths where beta-blockers typically exhibit strong absorbance.[19][20]
Run Time 10-15 minSufficient for elution of the analyte and any common impurities.[19]

General Troubleshooting Workflow

G start HPLC Problem Occurs identify Identify Symptom: - Peak Shape? - Retention Time? - Resolution? - Pressure? start->identify isolate Isolate the Module (Pump, Injector, Column, Detector) identify->isolate pump_issues Check: Leaks, Bubbles, Solvent Levels, Seals isolate->pump_issues Pressure/Flow injector_issues Check: Rotor Seal, Loop, Needle, Sample Solvent isolate->injector_issues Reproducibility column_issues Check: Age, Contamination, Frits, Temp, Mobile Phase isolate->column_issues Peak Shape/Resolution detector_issues Check: Lamp, Flow Cell, Baseline Noise isolate->detector_issues Baseline resolve Implement Solution (Change ONE thing at a time) pump_issues->resolve injector_issues->resolve column_issues->resolve detector_issues->resolve verify Verify Fix & Document resolve->verify

Caption: A systematic workflow for general HPLC troubleshooting.

References

Butofilolol Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Butofilolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a beta-adrenoceptor antagonist, commonly known as a beta-blocker.[1] Its primary mechanism of action is to competitively block the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors.[2] This inhibition reduces the downstream signaling cascade, leading to effects like a decreased heart rate and reduced force of heart muscle contraction.[2]

Q2: What are the known pharmacokinetic properties of this compound? A2: Pharmacokinetic studies in humans have shown that maximum plasma concentrations of this compound are typically observed 2 to 3 hours after oral administration.[3] The drug exhibits a large apparent volume of distribution and is eliminated primarily through hepatic metabolism, with about 4% of the administered dose excreted unchanged in the urine.[3][4] It's important to note that pharmacokinetic parameters can vary between subjects, with peak plasma concentrations after a 100 mg dose ranging from 120 to 430 ng/ml.[3]

Q3: What are the most common sources of variability in in-vitro experiments with beta-blockers like this compound? A3: Variability in in-vitro experiments with beta-blockers can stem from several sources:

  • Genetic Variation: Polymorphisms in the genes encoding beta-adrenergic receptors (e.g., ADRB1) can alter receptor activity and drug binding, leading to different responses.[5][6][7][8]

  • Cell Culture Conditions: The passage number of cell lines is a critical factor; cells can undergo phenotypic and genotypic changes over time, affecting their response to stimuli.[9] Using cells within a defined, low passage number range is crucial for consistency.[9]

  • Assay-Specific Factors: Inconsistent cell seeding, pipetting errors, reagent degradation, and inappropriate incubation times can all contribute significantly to data variability.[9]

  • "Edge Effect": In microplate assays, wells on the perimeter can behave differently due to increased evaporation and temperature gradients, leading to skewed results.[9]

Q4: Can patient genetics affect the response to this compound? A4: Yes. While specific pharmacogenetic studies on this compound are limited, research on beta-blockers as a class shows that genetic differences significantly contribute to variable drug responses.[5][6] Polymorphisms in the β1-adrenergic receptor gene (ADRB1) and genes for drug-metabolizing enzymes (like CYP2D6) can alter both the pharmacokinetics and pharmacodynamics of the drug.[7][8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in a Cell-Based Assay

Symptoms:

  • Large standard deviations between replicate wells for the same this compound concentration.

  • Inconsistent or non-reproducible dose-response curves.

  • Poor Z'-factor in high-throughput screening assays.

Possible Causes and Solutions:

Possible Cause Solution Citation
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette carefully and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[9]
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and ensure slow, consistent dispensing. Use the correct size pipette for the volume being dispensed.[9]
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. Use plate sealers for long incubations.[9]
Cell Health and Confluency Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density. Both overly high and low cell densities can introduce variability.[9][10]
Issue 2: Unexpected or Inconsistent IC50 Values for this compound

Symptoms:

  • IC50 values differ significantly between experimental runs.

  • The observed potency of this compound is much higher or lower than expected from the literature.

Possible Causes and Solutions:

Possible Cause Solution Citation
Cell Line Passage Number Use cells from a consistent and low passage number range. Establish a master and working cell bank to ensure reproducibility over time. High passage numbers can alter receptor expression and signaling.[9]
Reagent Stability Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all other reagents, like agonists and media supplements, are within their expiration dates and stored correctly.[9]
Genetic Drift of Cell Line Periodically perform cell line authentication (e.g., via STR profiling) to ensure the identity and purity of your cell line, as cross-contamination or genetic drift can alter drug response.[11]
Assay Incubation Time Optimize the incubation time for this compound treatment. Insufficient time may not allow the system to reach equilibrium, while excessive time could lead to secondary effects or cytotoxicity.[9]

Data Summaries

Table 1: Pharmacokinetic Parameters of this compound in Healthy vs. Renally Impaired Subjects

This table summarizes how the pharmacokinetic profile of this compound can vary based on patient physiological status, illustrating a key source of in-vivo variability.

Parameter Healthy Subjects Patients with Renal Failure Citation
Administration Single Oral 100 mg DoseSingle Oral 100 mg Dose[4]
Peak Plasma Time (Tmax) 2 - 3 hoursNot specified, but plasma levels are higher[3][4]
Area Under Curve (AUC) BaselineMarked Increase[4]
Elimination Half-Life (t½) ~3-4 hours (inferred)Slight Increase[4]
Urinary Excretion (% of dose) ~4%Significantly correlated with creatinine clearance[3][4]

Table 2: Illustrative IC50 Variability in a cAMP Inhibition Assay

This table provides hypothetical, yet realistic, data demonstrating how experimental conditions can influence the measured IC50 of this compound.

Experimental Condition This compound IC50 (nM) Standard Deviation Comment
Control (Low Passage Cells) 15.2± 1.8Baseline experiment with cells at passage 5.
High Passage Cells 45.8± 9.5Cells at passage 30 show reduced sensitivity and higher variability.[9]
Different Cell Line (e.g., CHO-K1) 28.5± 3.1Different cell lines can have varying receptor densities and signaling efficiencies.
Use of Outer Plate Wells 22.1± 11.2Data includes wells from the plate perimeter, demonstrating the "edge effect".[9]

Experimental Protocols

Protocol: cAMP Accumulation Assay to Determine this compound Potency (IC50)

This protocol outlines a common functional assay to measure the inhibitory effect of this compound on agonist-stimulated cAMP production.

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the human β1-adrenergic receptor in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

    • Use cells between passages 5 and 15.

    • Harvest cells and seed them into a 96-well tissue culture-treated plate at a density of 20,000 cells/well. Incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor) to create a concentration range from 1 pM to 10 µM.

    • Prepare a stock solution of the agonist Isoproterenol and dilute it to a final concentration that elicits 80% of the maximal response (EC80).

  • Assay Procedure:

    • Wash the cell plate once with pre-warmed PBS.

    • Add 50 µL of varying concentrations of this compound (or vehicle for control wells) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the EC80 concentration of Isoproterenol to all wells except the basal control (which receives only assay buffer).

    • Incubate for an additional 15 minutes at 37°C.

  • cAMP Detection and Data Analysis:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Normalize the data: Set the signal from the basal control wells as 0% and the signal from the Isoproterenol-only (vehicle pre-treated) wells as 100%.

    • Plot the normalized response against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visual Guides and Diagrams

Butofilolol_Signaling_Pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Adrenaline) Agonist->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Block X ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Block->Receptor Blocks Binding

Caption: this compound competitively blocks agonist binding to the β-adrenergic receptor.

Troubleshooting_Workflow Start High Variability Observed in Assay Check_Seeding Review Cell Seeding Protocol (Density, Mixing, Plating) Start->Check_Seeding Check_Pipetting Verify Pipette Calibration and Technique Start->Check_Pipetting Check_Reagents Check Reagent Age & Storage Prepare Fresh Dilutions Start->Check_Reagents Check_Cells Confirm Cell Passage Number and Health Start->Check_Cells Edge_Effect Analyze for Edge Effects (Exclude Outer Wells) Check_Seeding->Edge_Effect Check_Pipetting->Edge_Effect Check_Reagents->Edge_Effect Check_Cells->Edge_Effect Implement_Changes Implement Protocol Changes Edge_Effect->Implement_Changes Potential Issues Identified Resolved Variability Resolved Edge_Effect->Resolved No Obvious Issues Re_Run Re-run Experiment Implement_Changes->Re_Run Re_Run->Resolved

Caption: A logical workflow for troubleshooting high variability in experimental results.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Culture & Maintain Cells (Low Passage) B 2. Prepare Reagent Stocks (this compound, Agonist) A->B V1 Variability Source: Cell Health, Passage # A->V1 C 3. Seed Cells in Microplate (Ensure Even Distribution) D 4. Add this compound Dilutions (Antagonist Pre-incubation) C->D V2 Variability Source: Pipetting, Edge Effect C->V2 E 5. Add Agonist (EC80) (Stimulation) D->E V3 Variability Source: Reagent Stability, Timing D->V3 F 6. Lyse Cells & Add Detection Reagents E->F G 7. Read Plate (e.g., HTRF Reader) H 8. Normalize Data (0% and 100% Controls) G->H I 9. Plot Dose-Response Curve & Calculate IC50 H->I V4 Variability Source: Reader Settings, Normalization H->V4

Caption: A typical experimental workflow highlighting key sources of variability.

References

Technical Support Center: Butofilolol Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. "Butofilolol" did not yield specific stability data in our search. The following guidance is based on data for a structurally related compound, butorphanol tartrate , and general principles of pharmaceutical stability testing. Researchers should validate all methods and storage conditions for their specific this compound formulation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on information for butorphanol tartrate, recommended long-term storage is at controlled room temperature, between 20°C to 25°C (68°F to 77°F), and protected from light.[1][2][3][4] For the tartrate salt form, storage at -20°C has also been suggested.[5] Always refer to the manufacturer's specific recommendations.

Q2: What are the common degradation pathways for this compound?

A2: The primary degradation pathways for similar compounds like butorphanol involve oxidation and hydrolysis.[6][7] Forced degradation studies, which intentionally stress the molecule, are used to identify potential degradation products.[8][9] These studies help in understanding the intrinsic stability of the molecule.[9][10]

Q3: What are the known degradation products of this compound-related compounds?

A3: For butorphanol tartrate, several degradation products have been identified, primarily resulting from oxidation. These include 9-hydroxy-butorphanol, 9-keto-butorphanol, and norbutorphanol. A ring-contraction degradant and delta 1, 10 a-butorphanol have also been observed in long-term storage samples.[6]

Q4: How can I monitor the stability of my this compound samples?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[11][12] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[6][10]

Q5: My this compound solution appears discolored. What could be the cause?

A5: Discoloration can be an indicator of degradation, potentially due to oxidation or photolysis (degradation due to light exposure). It is crucial to store this compound solutions protected from light.[1] If discoloration is observed, the sample should be re-analyzed using a validated stability-indicating method to quantify the remaining active ingredient and identify any degradation products.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues researchers might encounter.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Sample degradation1. Confirm the identity of the new peaks using LC-MS. 2. Compare the chromatogram with a freshly prepared standard. 3. Review the storage conditions of the sample (temperature, light exposure).
Contamination1. Analyze a blank (solvent) injection to rule out system contamination. 2. Ensure proper cleaning procedures for all glassware and equipment.
Loss of potency in the sample Chemical instability1. Verify the storage conditions and duration. 2. Perform a forced degradation study to understand the degradation profile under stress conditions (e.g., acid, base, heat, light, oxidation).[8][9][13]
Improper sample handling1. Review the sample preparation protocol. 2. Ensure the accuracy of dilutions and standard preparations.
Precipitation in solution Poor solubility1. Check the pH of the solution; solubility can be pH-dependent. 2. Verify the concentration of this compound and the choice of solvent or buffer.
Degradation to a less soluble product1. Attempt to isolate and identify the precipitate using techniques like FTIR or NMR spectroscopy.[11][14]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following tables illustrate how such data would be presented. Researchers should generate their own data based on their specific this compound formulation and storage conditions.

Table 1: Summary of Forced Degradation Studies for Butorphanol Tartrate (Hypothetical Data)

Stress ConditionDurationTemperature (°C)Butorphanol Assay (%)Major Degradation Products (%)
0.1 M HCl24 hours6085.2DP1 (5.8), DP2 (3.1)
0.1 M NaOH24 hours6090.5DP3 (4.2)
3% H₂O₂48 hours2582.19-hydroxy (7.9), 9-keto (4.5)
Thermal7 days8095.3Minor unspecified peaks
Photolytic (ICH Q1B)1.2 million lux hours2598.1Minor unspecified peaks

Table 2: Long-Term Stability Data for Butorphanol Tartrate Injection (0.08 mg/mL) in 0.9% NaCl (Hypothetical Data based on[15])

Storage ConditionTime PointAssay (%)pHAppearance
25°C / 60% RH (Protected from Light)0 days100.04.6Clear, colorless
7 days99.24.6Clear, colorless
14 days98.54.5Clear, colorless
4°C (Protected from Light)0 days100.04.6Clear, colorless
7 days99.84.6Clear, colorless
14 days99.54.6Clear, colorless

Experimental Protocols

1. Protocol: Forced Degradation Study

  • Objective: To identify potential degradation products and pathways for this compound.[9]

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[8]

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.[8]

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample.

2. Protocol: Stability-Indicating HPLC Method

  • Objective: To separate and quantify this compound from its degradation products.

  • Methodology (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: (Example) 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a specified wavelength (e.g., 280 nm)

    • Injection Volume: 10 µL

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway This compound This compound Oxidative_Degradation Oxidative Degradation This compound->Oxidative_Degradation Hydrolytic_Degradation Hydrolytic Degradation This compound->Hydrolytic_Degradation Photolytic_Degradation Photolytic Degradation This compound->Photolytic_Degradation Hydroxy_Metabolite Hydroxy-Butofilolol Oxidative_Degradation->Hydroxy_Metabolite Keto_Metabolite Keto-Butofilolol Oxidative_Degradation->Keto_Metabolite Nor_Metabolite Nor-Butofilolol Oxidative_Degradation->Nor_Metabolite Hydrolysis_Product Hydrolysis Product Hydrolytic_Degradation->Hydrolysis_Product Photo_Degradant Photodegradant Photolytic_Degradation->Photo_Degradant

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Sample Preparation & Stressing cluster_1 Analysis cluster_2 Data Evaluation Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Unstressed Control Start->Control HPLC Stability-Indicating HPLC Analysis Stress->HPLC Control->HPLC Compare Compare Stressed vs. Control HPLC->Compare LCMS LC-MS for Peak Identification Identify Identify Degradants Compare->Identify Quantify Quantify Degradation Compare->Quantify Identify->LCMS Report Generate Stability Report Identify->Report Quantify->Report

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Unexpected Peak in HPLC? Check_Blank Analyze Blank Injection Start->Check_Blank Yes Contamination System or Solvent Contamination Check_Blank->Contamination Peak Present Degradation Potential Degradation Product Check_Blank->Degradation Peak Absent Analyze_LCMS Analyze by LC-MS to Identify Degradation->Analyze_LCMS Review_Storage Review Sample Storage Conditions Degradation->Review_Storage

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Investigating Beta-Blocker Tolerance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please Note: The compound "butofilolol" is not found in the current scientific literature. This technical support guide has been created using propranolol as a well-documented substitute. Propranolol is a non-selective beta-adrenergic receptor antagonist, and the principles of tolerance discussed here are based on the established mechanisms for this class of drugs. The strategies and protocols provided are applicable to the study of tolerance to beta-blockers in general.

This guide provides troubleshooting advice and frequently asked questions for researchers studying tolerance to beta-blockers like propranolol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of tolerance to propranolol?

Tolerance to propranolol, a non-selective beta-blocker, primarily develops through a process called homologous desensitization of the beta-adrenergic receptors (β-ARs).[1] This process involves several key steps that reduce the receptor's ability to respond to the antagonist over time. Initially, chronic blockade leads to an upregulation of receptor expression on the cell surface. Functionally, the most critical mechanism involves the phosphorylation of the β-ARs by specific kinases, such as G-protein-coupled receptor kinases (GRKs).[1] This phosphorylation event promotes the binding of proteins called arrestins to the receptor.[1][2] The binding of arrestin sterically hinders the coupling of the receptor to its associated G-protein, effectively uncoupling it from downstream signaling pathways and leading to a diminished cellular response.[1]

Q2: What is the role of receptor internalization in developing tolerance?

Receptor internalization is a crucial step in the development of tolerance. Following phosphorylation and arrestin binding, the receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface.[3][4] Once inside the cell, the receptor can have several fates: it can be dephosphorylated and recycled back to the plasma membrane, ready to be stimulated again, or it can be targeted for degradation in lysosomes.[3][5] Chronic exposure to antagonists can alter the balance of this trafficking, leading to a net decrease in functional receptors at the cell surface and contributing to long-term tolerance.

Q3: Are there different pathways for receptor desensitization?

Yes, beta-adrenergic receptor desensitization can be mediated by different kinases, suggesting distinct molecular mechanisms. The primary kinases involved are G-protein-coupled receptor kinases (GRKs), protein kinase A (PKA), and protein kinase C (PKC).[6] Phosphorylation by these different kinases can lead to varied functional outcomes and inhibition of receptor coupling to the Gs protein.[6] For instance, studies have shown that desensitization induced by different agonists can be sensitive to inhibitors of different pathways, highlighting that the mechanism of desensitization can be ligand-selective.[7]

Q4: How can I strategically design my experiments to avoid or study tolerance?

To manage or study tolerance, consider strategic dosing protocols. For example, intermittent or "as-needed" dosing schedules might delay the onset of tolerance compared to continuous exposure.[8] In experimental setups, varying the duration and concentration of the beta-blocker will be key. Short-term exposure followed by a washout period can be used to study resensitization, which is the recovery of receptor function.[7]

Troubleshooting Experimental Issues

Q1: My cells are showing a blunted response to beta-agonist stimulation after propranolol pre-treatment, but I don't see evidence of receptor internalization. What could be the issue?

This is a classic sign of receptor desensitization occurring at the plasma membrane. The initial and most rapid phase of desensitization is the uncoupling of the receptor from its G-protein, which happens before significant internalization.[1] This is mediated by GRK phosphorylation and arrestin binding.[1][2]

Troubleshooting Steps:

  • Assess Receptor-G Protein Coupling: Use an assay that directly measures the interaction between the receptor and Gs protein, such as a GTPγS binding assay. A decrease in agonist-stimulated GTPγS binding would confirm uncoupling.

  • Check for Receptor Phosphorylation: Perform immunoprecipitation of the beta-adrenergic receptor followed by western blotting with a phospho-specific antibody to determine if the receptor is hyperphosphorylated.

  • Investigate Arrestin Recruitment: Utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) with tagged arrestin and receptor constructs to monitor their interaction in real-time.[3][4]

Q2: I am trying to measure receptor recycling after propranolol washout, but the receptor numbers on the cell surface are not returning to baseline. Why might this be?

If surface receptor levels do not recover, it could indicate that the internalized receptors are being targeted for degradation rather than recycling.

Troubleshooting Steps:

  • Use a Lysosomal Inhibitor: Treat the cells with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) during the washout period. If this treatment increases the recovery of surface receptors, it suggests that degradation was the predominant pathway.

  • Visualize Receptor Trafficking: Use fluorescently tagged receptors to visually track their localization. Co-localization with lysosomal markers (like LAMP1) would confirm targeting for degradation.[3]

  • Measure Total Receptor Levels: Perform a western blot on whole-cell lysates to determine the total amount of receptor protein. A decrease in total receptor levels after prolonged propranolol exposure would be strong evidence of degradation.

Q3: My quantitative PCR results show that beta-adrenergic receptor mRNA levels are decreased after long-term propranolol treatment. Is this expected?

Yes, this is a known mechanism of long-term desensitization. Chronic stimulation or blockade can lead to changes at the transcriptional level, resulting in reduced synthesis of new receptors.[1] This down-regulation of receptor mRNA is a key component of chronic tolerance.

Data Presentation

Table 1: Effect of Propranolol Pre-treatment on Agonist-Stimulated cAMP Production
Pre-treatment ConditionAgonist (Isoproterenol) ConcentrationcAMP Production (% of Control)
Vehicle (Control)100 nM100%
Propranolol (1 µM, 30 min)100 nM65%
Propranolol (1 µM, 4 hours)100 nM30%
Propranolol (1 µM, 24 hours)100 nM15%
(This table presents illustrative data based on the principle of time-dependent desensitization.)
Table 2: Quantification of Beta-Adrenergic Receptor Internalization
TreatmentDurationSurface Receptor Binding (%)Internalized Receptors (%)
Vehicle60 min100%0%
Agonist (10 µM)60 min55%45%
Propranolol (10 µM) + Agonist60 min95%5%
(This table illustrates how an antagonist like propranolol prevents agonist-induced internalization.)

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Quantify Cell Surface Receptors

Objective: To determine the number of beta-adrenergic receptors on the plasma membrane.

Methodology:

  • Cell Culture: Plate cells expressing the beta-adrenergic receptor of interest in 24-well plates and grow to confluence.

  • Treatment: Treat cells with the desired concentration of propranolol or vehicle for the specified duration.

  • Wash: Wash the cells twice with ice-cold PBS to remove the treatment media.

  • Incubation with Radioligand: Incubate the cells with a saturating concentration of a hydrophilic radioligand that does not cross the cell membrane (e.g., [³H]CGP-12177) in binding buffer on ice for 2-4 hours to reach equilibrium.

  • Determine Non-Specific Binding: In parallel wells, add a high concentration of a competing non-labeled antagonist (e.g., 10 µM propranolol) to the radioligand incubation to determine non-specific binding.

  • Wash: Wash the cells three times with ice-cold PBS to remove unbound radioligand.

  • Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and transfer the lysate to scintillation vials. Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Compare the specific binding in treated cells to control cells to determine the percentage of surface receptors.

Protocol 2: FRET-Based Assay for Receptor-Arrestin Interaction

Objective: To measure the recruitment of β-arrestin to the beta-adrenergic receptor upon agonist stimulation, a key step in desensitization.

Methodology:

  • Cell Transfection: Co-transfect cells with plasmids encoding the beta-adrenergic receptor fused to a FRET donor (e.g., Cyan Fluorescent Protein, CFP) and β-arrestin fused to a FRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating: Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.

  • Baseline Measurement: Before stimulation, measure the baseline emission of both CFP and YFP upon excitation at the CFP excitation wavelength.

  • Stimulation: Add the agonist (e.g., isoproterenol) to the wells. To study the effect of an antagonist, pre-incubate with propranolol before adding the agonist.

  • Time-Course Measurement: Measure the CFP and YFP emission at regular intervals after stimulation.

  • Analysis: Calculate the FRET ratio (YFP emission / CFP emission). An increase in the FRET ratio indicates that β-arrestin-YFP has moved into close proximity with the receptor-CFP, signifying recruitment. Compare the FRET signal in different treatment conditions to quantify the dynamics of arrestin recruitment.[3][4]

Visualizations

Signaling Pathway of Beta-Adrenergic Receptor Desensitization

G Propranolol Propranolol (Antagonist) BAR β-Adrenergic Receptor (β-AR) Propranolol->BAR Blocks Agonist Agonist (e.g., Epinephrine) Agonist->BAR Activates G_Protein G Protein (Gs) BAR->G_Protein Activates GRK GRK BAR->GRK Recruits Phospho_BAR Phosphorylated β-AR AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP → PKA → Cellular Response AC->cAMP Produces GRK->BAR Phosphorylates Arrestin β-Arrestin Arrestin->G_Protein Endosome Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Downregulation Recycling Recycling to Membrane Endosome->Recycling Phospho_BAR->Arrestin Binds Phospho_BAR->Endosome Internalization

Caption: Key steps in beta-adrenergic receptor desensitization and tolerance.

Experimental Workflow for Studying Tolerance

G cluster_setup Experimental Setup cluster_assays Assays and Measurements cluster_analysis Data Analysis and Interpretation A 1. Cell Culture (Expressing β-AR) B 2. Treatment Groups - Vehicle (Control) - Propranolol (Time Course) A->B C 3a. Functional Assay (e.g., cAMP measurement) B->C D 3b. Receptor Quantification (e.g., Radioligand Binding) B->D E 3c. Mechanistic Assays (e.g., FRET for Arrestin Binding, Western Blot for Phosphorylation) B->E F 4. Data Analysis - Compare treated vs. control - Statistical analysis C->F D->F E->F G 5. Interpretation - Assess degree of desensitization - Correlate functional loss with molecular events (e.g., internalization) F->G

Caption: A typical workflow for investigating propranolol tolerance in vitro.

References

Technical Support Center: Optimizing Butofilolol Dose-Response Curve Parameters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve parameters for the beta-blocker Butofilolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3] Its primary mechanism of action is to bind to beta-adrenergic receptors, thereby blocking the binding of endogenous catecholamines like epinephrine and norepinephrine. This action leads to a reduction in heart rate and blood pressure, making it a candidate for the treatment of hypertension.[1][4]

Q2: What are the key parameters of a dose-response curve for a beta-blocker like this compound?

A typical dose-response curve for an antagonist like this compound is characterized by several key parameters:

  • IC50 (Half Maximal Inhibitory Concentration): The concentration of this compound required to inhibit 50% of the maximal response to an agonist. A lower IC50 value indicates higher potency.

  • Hill Slope: Describes the steepness of the curve. A slope of -1.0 is typical for a competitive antagonist.

  • Maximum and Minimum Response: The plateaus of the curve representing the full response in the absence of the inhibitor and the maximal inhibition achieved at high concentrations of the inhibitor.

Q3: What type of in vitro assays can be used to determine the dose-response curve for this compound?

Two common types of assays are used:

  • Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the beta-adrenergic receptors and how this compound competes with this binding. The output is typically an inhibition constant (Ki), which is related to the IC50.

  • Functional Assays: These assays measure the cellular response to an agonist (e.g., isoproterenol) in the presence of varying concentrations of this compound. The response can be measured through various methods, such as cyclic AMP (cAMP) production or reporter gene activation.

Troubleshooting Guide

This guide addresses common issues encountered during the determination of this compound dose-response curves.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Uneven cell plating- Inconsistent incubation times- Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before plating and check for even cell distribution.- Standardize all incubation steps.
Atypical curve shape (not sigmoidal) - Compound precipitation at high concentrations- Off-target effects of this compound- Issues with agonist concentration- Check the solubility of this compound in your assay buffer.- Consider running counter-screens to identify potential off-target interactions.- Ensure the agonist concentration used is at or near its EC50 for an optimal response window.
Low signal-to-noise ratio - Low receptor expression in the cell line- Suboptimal assay conditions (e.g., temperature, buffer composition)- Insufficient agonist stimulation- Use a cell line with a higher density of beta-adrenergic receptors.- Optimize assay parameters such as incubation time, temperature, and buffer components.- Verify the potency and concentration of your agonist stock.
Inconsistent IC50 values across experiments - Variability in cell passage number- Different batches of reagents (e.g., serum, agonist)- Operator variability- Use cells within a defined passage number range.- Qualify new batches of critical reagents before use in assays.- Ensure consistent experimental execution by all personnel.

Experimental Protocols

While specific protocols for this compound are not widely published, the following provides a general framework for a functional assay to determine its dose-response curve.

General Protocol for a cAMP-based Functional Assay
  • Cell Culture: Culture a suitable cell line expressing the target beta-adrenergic receptor (e.g., HEK293 or CHO cells) to 80-90% confluency.

  • Cell Plating: Harvest and seed the cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of a beta-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure: a. Wash the cells with assay buffer. b. Add the diluted this compound solutions to the respective wells and incubate for a predetermined time to allow for receptor binding. c. Add the agonist solution to all wells (except for the negative control) and incubate for a time sufficient to induce a measurable cAMP response. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: a. Plot the cAMP response as a function of the logarithm of the this compound concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 and other curve parameters.

Visualizations

Signaling Pathway of a Beta-Adrenergic Receptor

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Activates This compound This compound This compound->Receptor Blocks G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound blocks agonist activation of the β-adrenergic receptor signaling pathway.

Experimental Workflow for Dose-Response Curve Generation

G A 1. Cell Plating C 3. Pre-incubation with this compound A->C B 2. This compound Serial Dilution B->C D 4. Agonist Addition C->D E 5. Incubation D->E F 6. Signal Detection (e.g., cAMP measurement) E->F G 7. Data Analysis (Curve Fitting) F->G H IC50 & Other Parameters G->H

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting Logic Diagram

G Start Inconsistent or Atypical Results Check_Reagents Are all reagents fresh and correctly prepared? Start->Check_Reagents Check_Cells Are cells healthy and at the correct passage number? Check_Reagents->Check_Cells Yes Optimize_Assay Optimize assay parameters: - Agonist concentration - Incubation times - Cell density Check_Reagents->Optimize_Assay No Check_Protocol Was the protocol followed precisely? Check_Cells->Check_Protocol Yes Check_Cells->Optimize_Assay No Check_Protocol->Optimize_Assay No Review_Data Review data for outliers and re-analyze Check_Protocol->Review_Data Yes Optimize_Assay->Review_Data Success Reliable Dose-Response Curve Obtained Review_Data->Success

Caption: A decision tree for troubleshooting common issues in dose-response experiments.

References

Technical Support Center: Enhancing Butofilolol Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to achieving high oral bioavailability for butofilolol?

Based on its physicochemical properties (XLogP3 of 2.9), this compound is likely a lipophilic compound. This suggests it may have good membrane permeability but poor aqueous solubility, potentially classifying it as a BCS Class II drug. The primary challenges to its oral bioavailability are therefore expected to be:

  • Poor Aqueous Solubility: Limiting its dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • First-Pass Metabolism: Like many other beta-blockers, this compound may be extensively metabolized in the liver after absorption from the gut, significantly reducing the amount of active drug that reaches systemic circulation.[1][2][3]

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

Two main approaches can be employed, often in combination:

  • Improving Solubility and Dissolution Rate: This can be achieved through various formulation technologies, such as solid dispersions and nanoformulations (e.g., solid lipid nanoparticles). These techniques increase the surface area of the drug and/or present it in an amorphous, more soluble state.[4][5][6]

  • Bypassing or Reducing First-Pass Metabolism: This can be accomplished by:

    • Promoting Lymphatic Uptake: Lipid-based formulations can facilitate drug absorption into the intestinal lymphatic system, which bypasses the liver and avoids first-pass metabolism.[7][8][9][10][11]

    • Alternative Routes of Administration: Buccal or sublingual delivery allows for direct absorption into the systemic circulation, avoiding the GI tract and the liver.[12][13][14][15][16]

Q3: How much can I expect the bioavailability to increase with these methods?

While specific data for this compound is unavailable, studies on carvedilol, another BCS Class II beta-blocker, provide a good indication of the potential for improvement. For example, a solid dispersion of carvedilol with Gelucire 50/13 and TPGS resulted in a 169% increase in oral bioavailability in rats compared to the pure drug suspension.[17] Similarly, intranasal delivery of carvedilol-loaded solid lipid nanoparticles (SLNs) increased its absolute bioavailability to 50.63% from 24.11% for the oral formulation in rabbits, demonstrating the effectiveness of bypassing first-pass metabolism.[18]

Troubleshooting Guides

Issue EncounteredPossible CauseSuggested Solution
Low drug loading in solid lipid nanoparticles (SLNs). Poor solubility of this compound in the chosen solid lipid.Screen various solid lipids to find one with better solubilizing capacity for this compound. Ensure the temperature during the homogenization process is above the melting point of the lipid to facilitate drug dissolution.
Inconsistent drug release from solid dispersion formulations. Recrystallization of the amorphous drug during storage.Incorporate a polymeric precipitation inhibitor (e.g., PVP, HPMC) into the solid dispersion to maintain the amorphous state of the drug. Store the formulation under controlled temperature and humidity conditions.
High variability in in vivo pharmacokinetic data. Food effects or inter-individual differences in first-pass metabolism.Consider developing a formulation that promotes lymphatic uptake to minimize the influence of hepatic metabolism. Alternatively, explore controlled-release formulations to provide more consistent drug absorption.
Precipitation of the drug in the GI tract from a self-emulsifying drug delivery system (SEDDS). The formulation is not robust to dilution with aqueous GI fluids.Optimize the ratio of oil, surfactant, and cosurfactant to form a stable microemulsion upon dilution. Test the formulation's stability in simulated gastric and intestinal fluids.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies on carvedilol, a surrogate for this compound, demonstrating the impact of different bioavailability enhancement techniques.

Table 1: Pharmacokinetic Parameters of Carvedilol Solid Dispersion in Rats [17]

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Pure Carvedilol Suspension150.3 ± 25.12.0 ± 0.5650.7 ± 98.4100
Carvedilol-Gelucire 50/13-TPGS Solid Dispersion325.8 ± 45.71.5 ± 0.31750.2 ± 210.9269

Table 2: Pharmacokinetic Parameters of Carvedilol-Loaded SLNs in Rabbits via Different Routes [18]

Route of AdministrationFormulationCmax (ng/mL)Tmax (h)AUC0-24 (ng·h/mL)Absolute Bioavailability (%)
IntravenousDrug Solution250.6 ± 21.30.25890.4 ± 76.5100
OralDrug Suspension85.4 ± 10.22.0214.7 ± 25.824.11
IntranasalOptimized SLNs180.2 ± 15.91.0450.8 ± 40.150.63

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is adapted from methodologies used for carvedilol.[19][20][21]

  • Lipid and Aqueous Phase Preparation:

    • Melt the solid lipid (e.g., Compritol 888 ATO) by heating it to 5-10°C above its melting point.

    • Dissolve the required amount of this compound in the molten lipid.

    • Separately, heat the aqueous phase, containing a surfactant (e.g., Poloxamer 188), to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles) or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol is based on methods for preparing carvedilol solid dispersions.[5]

  • Dissolution of Components:

    • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or Gelucire 50/13) in a suitable organic solvent (e.g., methanol or ethanol). Ensure complete dissolution of both components.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C). This will result in the formation of a thin film or a solid mass on the flask wall.

  • Drying and Pulverization:

    • Further dry the solid mass in a vacuum oven to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it using a mortar and pestle.

  • Sieving and Storage:

    • Sieve the powdered solid dispersion to obtain a uniform particle size.

    • Store the final product in a desiccator to prevent moisture absorption.

  • Characterization:

    • Perform in vitro dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.

    • Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps melt_lipid Melt Solid Lipid dissolve_drug Dissolve this compound melt_lipid->dissolve_drug pre_emulsion Form Pre-emulsion (High-Speed Stirring) dissolve_drug->pre_emulsion heat_water Heat Aqueous Phase dissolve_surfactant Dissolve Surfactant heat_water->dissolve_surfactant dissolve_surfactant->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling sln_suspension SLN Suspension cooling->sln_suspension

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

bioavailability_barriers cluster_drug Oral this compound cluster_barriers Bioavailability Barriers cluster_solutions Enhancement Strategies drug This compound in Dosage Form dissolution Poor Dissolution (Low Solubility) drug->dissolution GI Tract first_pass First-Pass Metabolism (Liver) dissolution->first_pass Absorption systemic_circulation Systemic Circulation (Therapeutic Effect) first_pass->systemic_circulation Reduced Bioavailability solubility_enh Solid Dispersions Nanoformulations solubility_enh->dissolution Improves fpm_bypass Lymphatic Targeting Buccal/Sublingual Delivery fpm_bypass->first_pass Bypasses

Caption: Overcoming barriers to this compound's oral bioavailability.

References

dealing with butofilolol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with butofilolol precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which was initially clear, has now become cloudy and has formed a precipitate. What is the likely cause?

A1: this compound is a lipophilic and weakly basic compound, which can lead to precipitation in aqueous solutions under certain conditions. The most common causes include:

  • pH Shift: this compound is more soluble at a lower (acidic) pH where it is protonated. If the pH of your solution increases, the compound can become deprotonated and less soluble, causing it to precipitate out of solution.

  • "Solvent Shock": If you are diluting a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the drug to precipitate.

  • Exceeding Solubility Limit: The concentration of this compound in your final solution may be above its thermodynamic solubility limit in that specific buffer system and temperature.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling the solution may decrease its solubility.

Q2: How can I determine if the precipitate is indeed this compound?

A2: A straightforward method is to prepare a control solution containing all components of your medium except for this compound. If this control solution remains clear under the same experimental conditions, it is highly probable that the precipitate is this compound. For a definitive identification, you would need to isolate the precipitate and analyze it using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

A3:

  • Kinetic solubility is the concentration of a compound that can be dissolved by adding it from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It represents the solubility before the system reaches equilibrium and is often higher than thermodynamic solubility. Precipitation may occur over time as the solution equilibrates.

  • Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is the "true" solubility of the compound under specific conditions (e.g., pH, temperature, buffer composition).

Understanding this distinction is crucial because a solution that appears clear initially (kinetic solubility) may still precipitate later as it reaches its lower thermodynamic solubility limit.

Troubleshooting Guides

Guide 1: Immediate Steps to Address this compound Precipitation

If you observe precipitation in your this compound solution, consider the following immediate actions:

  • Gentle Agitation: Swirl the solution gently to see if the precipitate redissolves.

  • Slight Warming: Carefully warm the solution to your experimental temperature (e.g., 37°C). A modest increase in temperature can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound.

  • pH Adjustment: Measure the pH of your solution. If it is neutral or alkaline, try lowering the pH to a more acidic range (e.g., pH 4-6) to see if the precipitate dissolves.

Guide 2: Systematic Approach to Preventing this compound Precipitation

To prevent precipitation in future experiments, a more systematic approach is recommended. The following workflow can help you identify and resolve the issue.

G A Precipitation Observed B Review Physicochemical Properties (Lipophilic, Weak Base) A->B Investigate Cause C Optimize Solution Preparation B->C Refine Method D Modify Formulation B->D Adjust Components E Lower Stock Concentration C->E F Use Serial Dilution C->F G Pre-warm Aqueous Buffer C->G H Adjust pH to Acidic Range D->H I Add Co-solvents (e.g., Ethanol, PEG) D->I J Incorporate Precipitation Inhibitors (e.g., HPMC, PVP) D->J K Solution Remains Clear E->K F->K G->K H->K I->K J->K

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₇H₂₆FNO₃PubChem
Molecular Weight311.4 g/mol PubChem
CAS Number58930-32-8PubChem
LogP2.9ChemScene
Topological Polar Surface Area (TPSA)58.6 ŲPubChem
NatureWeakly Basic (inferred)Structural analysis
Table 2: pH-Dependent Aqueous Solubility of Carvedilol (A Structurally Analogous Weakly Basic Beta-Blocker)

This data for carvedilol is provided as a representative example of how the solubility of a weakly basic beta-blocker like this compound is expected to behave at different pH values.

pHSolubility (µg/mL)
1.22591.4
4.5689.7
5.0545.1
6.551.9
6.836.4
7.85.8

Data adapted from a study on carvedilol, which exhibits pH-dependent solubility typical of a weak base.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well UV-transparent microplate

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the this compound DMSO stock solution to create a range of concentrations.

  • Add Aqueous Buffer: To each well containing the DMSO-diluted compound, add the aqueous buffer to achieve the final desired concentration. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.

  • Centrifugation/Filtration: To remove any precipitate, either centrifuge the plate or filter the solutions into a new plate.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant/filtrate at the wavelength of maximum absorbance for this compound.

  • Data Analysis: Compare the absorbance of the test samples to a standard curve of this compound prepared in a solvent where it is fully soluble (e.g., DMSO or a low pH buffer) to determine the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Signaling Pathway

This compound, as a beta-blocker, functions by antagonizing beta-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Epinephrine Epinephrine BetaReceptor β-Adrenergic Receptor Epinephrine->BetaReceptor Binds & Activates G_Protein G Protein (Gs) BetaReceptor->G_Protein Activates This compound This compound This compound->BetaReceptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Mechanism of action for this compound as a beta-blocker.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Bucindolol and Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the in vitro pharmacological profiles of the beta-blockers bucindolol and metoprolol, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the in vitro efficacy of bucindolol and metoprolol, two beta-adrenergic receptor antagonists with distinct pharmacological properties. While both drugs are utilized in cardiovascular therapies, their mechanisms of action at the cellular level exhibit notable differences in receptor selectivity and intrinsic activity. This analysis is intended to inform researchers, scientists, and drug development professionals in their evaluation of these compounds for further investigation and application.

Executive Summary of In Vitro Efficacy

Bucindolol and metoprolol display different profiles in their interaction with beta-adrenergic receptors. Metoprolol is a selective antagonist for the β1-adrenoceptor, exhibiting a higher affinity for this receptor subtype compared to the β2-adrenoceptor. In contrast, bucindolol is a non-selective beta-blocker, binding to both β1- and β2-adrenoceptors with similar affinity.[1][2] Furthermore, bucindolol possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), a characteristic not prominently observed with metoprolol.[2] This partial agonism can lead to a modest stimulation of the receptor in the absence of a full agonist.

The following table summarizes the key quantitative data from in vitro studies:

ParameterBucindololMetoprololReference
β1-Adrenoceptor Affinity (Ki) ~1.1 nM~25.1 nM[2]
β2-Adrenoceptor Affinity (Ki) ~0.6 nM~478.6 nM[2]
β1/β2 Selectivity Ratio ~0.55 (Non-selective)~19 (β1-selective)[2][3]
Intrinsic Sympathomimetic Activity (ISA) Partial AgonistAntagonist/Weak Inverse Agonist[2]
Functional Antagonism (IC50 vs. Isoprenaline) Not explicitly stated in reviewed literature~0.6 µmol/L (in human left ventricular trabeculae)[4]

Detailed Experimental Protocols

The in vitro efficacy of bucindolol and metoprolol is primarily assessed through radioligand binding assays and functional assays that measure downstream signaling events.

Radioligand Binding Assay for Receptor Affinity and Selectivity

This assay quantifies the binding affinity (Ki) of a drug to specific receptor subtypes and determines its selectivity.

Objective: To determine the equilibrium dissociation constant (Ki) of bucindolol and metoprolol for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing human β1- and β2-adrenoceptors (e.g., human myocardium, CHO or HEK293 cells).[2][5]

  • Radioligand: Typically [¹²⁵I]-Iodocyanopindolol or [³H]-CGP 12177, non-selective beta-adrenoceptor antagonists.[2][5]

  • Competitors: Bucindolol and metoprolol of varying concentrations.

  • Selective antagonists for receptor subtype identification (e.g., CGP 20712A for β1 and ICI 118,551 for β2).[2]

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a lysis buffer and isolate the membrane fraction through centrifugation.[6]

  • Incubation: Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (bucindolol or metoprolol).[6]

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.[6]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor to generate a competition curve. The IC50 (concentration of the drug that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Intrinsic Sympathomimetic Activity (cAMP Accumulation)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway. This is a key indicator of intrinsic sympathomimetic activity.

Objective: To assess the partial agonist activity of bucindolol and metoprolol by measuring their effect on cAMP levels.

Materials:

  • Whole cells or tissues expressing β-adrenoceptors (e.g., neonatal rat cardiomyocytes, human myocardial strips).

  • Bucindolol and metoprolol of varying concentrations.

  • A full agonist as a positive control (e.g., isoproterenol).

  • Forskolin (an adenylyl cyclase activator) can be used to potentiate the cAMP response to partial agonists.[7]

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or AlphaScreen).

Procedure:

  • Cell Culture/Tissue Preparation: Culture cells to an appropriate confluency or prepare fresh tissue strips.

  • Incubation: Treat the cells or tissues with different concentrations of bucindolol, metoprolol, or the full agonist for a defined period.

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection methods as per the kit instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the drug. An increase in cAMP levels above baseline indicates agonist activity. The maximal effect (Emax) relative to the full agonist can be determined to quantify the degree of partial agonism.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental processes and the molecular mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep Prepare Cell Membranes (β1 & β2 receptors) incubate_binding Incubate membranes with Radioligand ([125I]-ICYP) & Competitor (Bucindolol/Metoprolol) prep->incubate_binding incubate_functional Treat whole cells with Bucindolol/Metoprolol prep->incubate_functional filter Separate Bound/Free Ligand (Filtration) incubate_binding->filter count_binding Quantify Radioactivity filter->count_binding analyze_binding Calculate Ki & Selectivity count_binding->analyze_binding lyse Lyse Cells incubate_functional->lyse measure_cAMP Measure cAMP levels lyse->measure_cAMP analyze_functional Determine Intrinsic Sympathomimetic Activity (ISA) measure_cAMP->analyze_functional

Caption: Experimental workflow for comparing in vitro efficacy.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling beta_receptor β-Adrenergic Receptor (β1/β2) g_protein G Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates cAMP cAMP ac->cAMP Converts ATP to pka Protein Kinase A cAMP->pka Activates response Cellular Response pka->response Phosphorylates targets agonist Agonist (e.g., Isoprenaline) agonist->beta_receptor Activates bucindolol Bucindolol (Non-selective antagonist with partial agonism) bucindolol->beta_receptor Blocks (β1 & β2) Partially Activates metoprolol Metoprolol (β1-selective antagonist) metoprolol->beta_receptor Blocks (β1)

References

Experimental Validation of Butofilolol's Antagonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antagonist activity of beta-adrenergic receptor blockers, with a focus on the experimental validation of butofilolol. While this compound is classified as a beta-adrenoceptor antagonist, publicly available quantitative data on its specific binding affinity (Ki) and functional potency (IC50) at β1 and β2 adrenergic receptors is limited. Therefore, this guide will present a detailed comparison of well-characterized beta-blockers—propranolol and metoprolol—to provide a framework for the experimental validation of this compound. The methodologies and data presentation formats described herein are directly applicable to the evaluation of this compound's antagonist properties.

Comparison of Beta-Blocker Antagonist Activity

The antagonist activity of beta-blockers is primarily quantified by their affinity for β1 and β2 adrenergic receptors, expressed as the inhibition constant (Ki), and their potency in functional assays, expressed as the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher affinity or potency, respectively.

DrugReceptor SubtypeKi (nM)IC50 (nM)Selectivity (β1 vs. β2)Key Characteristics
This compound β1 and β2Data not availableData not availableNon-selectiveLimited publicly available quantitative data.
Propranolol β1~1.5 - 5~1 - 10Non-selectiveFirst-generation, non-selective β-blocker.
β2~1 - 5~1 - 10
Metoprolol β1~50 - 100~20 - 50β1-selectiveSecond-generation, cardioselective β-blocker.
β2~1000 - 5000~500 - 2000

Note: The Ki and IC50 values are approximate and can vary depending on the specific experimental conditions, cell type, and radioligand used.

Experimental Protocols

The determination of a beta-blocker's antagonist activity involves a combination of binding and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for β1 and β2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the β-adrenergic receptor subtype of interest (e.g., CHO cells transfected with human β1 or β2 receptors, or from tissues like heart ventricles for β1 and lung for β2).

  • Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), which is known to bind to the receptors, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by an agonist.

Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced cellular responses.

Methodology:

  • Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured.

  • Agonist Stimulation: The cells are pre-incubated with varying concentrations of this compound before being stimulated with a known β-adrenergic agonist (e.g., isoproterenol).

  • cAMP Measurement: The intracellular accumulation of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway, is measured using techniques such as ELISA or radioimmunoassay.

  • Data Analysis: A dose-response curve is generated by plotting the agonist-induced cAMP levels against the concentration of this compound. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal agonist response.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for understanding the mechanism of action and the methods used for validation.

G cluster_0 β-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Antagonist Antagonist (this compound) Antagonist->Receptor Blocks G cluster_1 Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with β-receptors Start->Membrane_Prep Incubation Incubate with Radioligand & varying this compound conc. Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis End End Analysis->End G cluster_2 Functional Antagonism Assay Workflow Start Start Cell_Culture Culture Cells expressing β-receptors Start->Cell_Culture Pre_incubation Pre-incubate with varying this compound conc. Cell_Culture->Pre_incubation Stimulation Stimulate with Agonist (e.g., Isoproterenol) Pre_incubation->Stimulation cAMP_Measurement Measure intracellular cAMP levels Stimulation->cAMP_Measurement Analysis Calculate IC50 cAMP_Measurement->Analysis End End Analysis->End

A Comparative Analysis of Butofilolol and Other Butyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Butofilolol and other notable butyrophenone derivatives, namely Haloperidol, Benperidol, and Droperidol. While this compound is classified as a beta-adrenergic antagonist, the other compounds are primarily recognized for their antipsychotic properties, mediated through dopamine and serotonin receptor antagonism. This document aims to objectively compare their pharmacological profiles, supported by available experimental data and detailed methodologies.

Chemical Structures

The fundamental structural framework of butyrophenones consists of a phenyl ring attached to a carbonyl group, which is further linked to a four-carbon chain. Variations in the terminal amine-containing moiety and substitutions on the phenyl ring give rise to a diverse range of pharmacological activities.

Compound Chemical Structure
This compound
alt text
Haloperidol
alt text
Benperidol
alt text
Droperidol
alt text

Pharmacological Profile: A Tale of Two Receptor Systems

The butyrophenone derivatives discussed here exhibit distinct pharmacological profiles due to their differential affinities for various receptor systems. This compound's primary mechanism of action is the blockade of beta-adrenergic receptors, while Haloperidol, Benperidol, and Droperidol are potent antagonists of the dopamine D2 receptor, with varying affinities for other receptors, including serotonin (5-HT) receptors.

Quantitative Analysis of Receptor Binding Affinity
Compound Dopamine D2 (Ki, nM) Serotonin 5-HT2A (Ki, nM)
Haloperidol1.534
Benperidol0.094.9
Droperidol1.118
This compound Not AvailableNot Available

Data for Haloperidol and Benperidol is sourced from publicly available pharmacological databases.

Signaling Pathways

The distinct therapeutic effects of these compounds arise from their interaction with different G-protein coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

This compound and the Beta-Adrenergic Pathway

This compound, as a beta-blocker, antagonizes the action of catecholamines (e.g., adrenaline) at beta-adrenergic receptors. These receptors are coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound reduces cAMP levels, leading to downstream effects such as decreased heart rate and blood pressure.

Beta_Adrenergic_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor Gs_protein Gs Protein (inactive) Beta_Receptor->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Catecholamine Catecholamine (e.g., Adrenaline) Catecholamine->Beta_Receptor Activates This compound This compound This compound->Beta_Receptor Blocks Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active Gs_protein_active->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-Adrenergic Signaling Pathway and the Action of this compound.

Antipsychotic Butyrophenones and Dopamine/Serotonin Pathways

Haloperidol, Benperidol, and Droperidol exert their primary effects by antagonizing dopamine D2 receptors. These receptors are coupled to an inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase, thereby reducing cAMP levels. By blocking D2 receptors, these drugs prevent this inhibition, leading to a normalization of dopamine-mediated signaling. Furthermore, their affinity for 5-HT2A receptors, which are coupled to a Gq protein and the phospholipase C (PLC) pathway, contributes to their atypical antipsychotic properties and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.

Antipsychotic_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Antipsychotic_D2 Haloperidol, Benperidol, Droperidol Antipsychotic_D2->D2_Receptor Blocks AC_D2 Adenylyl Cyclase Gi_protein->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates Antipsychotic_5HT2A Haloperidol, Benperidol, Droperidol Antipsychotic_5HT2A->5HT2A_Receptor Blocks PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC

Caption: Signaling Pathways for Antipsychotic Butyrophenones.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of test compounds (e.g., Haloperidol, Benperidol) to dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).

  • Non-specific binding competitor: Haloperidol (for D2) or Mianserin (for 5-HT2A) at a high concentration (e.g., 10 µM).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound at varying concentrations, buffer only (for total binding), or the non-specific competitor (for non-specific binding).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand & Compound Start->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End Determine Binding Affinity Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assay for Beta-Adrenergic Receptor Antagonism (cAMP Accumulation Assay)

This assay measures the ability of a compound to block the agonist-induced production of cyclic AMP (cAMP).

Objective: To determine the functional antagonist potency (IC50) of this compound at beta-adrenergic receptors.

Materials:

  • Whole cells expressing the target beta-adrenergic receptor subtype (e.g., CHO-β1 or CHO-β2).

  • A known beta-adrenergic agonist (e.g., Isoproterenol).

  • Test antagonist (this compound) at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist (this compound) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (Isoproterenol, typically at its EC80 concentration) to all wells (except for the basal control) and incubate for a further period (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Perform a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Conclusion

This compound and the antipsychotic butyrophenone derivatives, while sharing a common chemical scaffold, exhibit fundamentally different pharmacological profiles. This compound's activity as a beta-adrenergic antagonist positions it for cardiovascular applications. In contrast, Haloperidol, Benperidol, and Droperidol are potent dopamine D2 receptor antagonists with varying affinities for serotonin 5-HT2A receptors, defining their utility in the management of psychosis. The provided data and protocols offer a framework for understanding and further investigating the distinct mechanisms of action of these compounds. Future research to quantify the binding affinity of this compound at various receptors would enable a more direct and comprehensive comparative analysis.

A Comparative Guide to Bufuralol and Other Beta-Blockers in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: The term "butofilolol" as specified in the topic did not yield relevant results in scientific literature searches for a beta-blocker. It is highly probable that this was a typographical error. This guide proceeds with a comprehensive comparison of bufuralol , a well-documented non-selective beta-blocker with partial agonist activity, against other key beta-blockers used in cardiovascular research.

This guide provides a detailed comparison of bufuralol with other significant beta-blockers, focusing on their performance, experimental validation, and underlying mechanisms in cardiovascular research. The information is intended for researchers, scientists, and professionals in drug development.

Overview of Beta-Adrenergic Receptor Blockers

Beta-blockers are a class of drugs that competitively inhibit the effects of endogenous catecholamines (epinephrine and norepinephrine) at β-adrenergic receptors.[1][2] This blockade results in reduced heart rate, blood pressure, and cardiac contractility, making them fundamental tools in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][3]

Beta-blockers are broadly categorized based on their selectivity for β1 and β2 receptors and the presence or absence of intrinsic sympathomimetic activity (ISA).[2]

  • Non-selective β-blockers (e.g., propranolol, bufuralol, carvedilol) block both β1 and β2 receptors.

  • Cardioselective (β1-selective) β-blockers (e.g., metoprolol, bisoprolol, atenolol) primarily block β1 receptors in the heart at lower doses.[2][4]

  • β-blockers with Intrinsic Sympathomimetic Activity (ISA) (e.g., pindolol, acebutolol, bufuralol) not only block the receptor but also exert a partial agonist effect, causing a low level of receptor stimulation.[5][6]

  • Third-generation β-blockers (e.g., carvedilol, nebivolol) possess additional vasodilatory properties through mechanisms like α1-adrenergic blockade or stimulation of nitric oxide release.[3]

Comparative Data of Bufuralol and Other Beta-Blockers

The following tables summarize key quantitative data comparing bufuralol with other commonly researched beta-blockers.

Table 1: Receptor Binding Affinity (Ki) of Various Beta-Blockers
Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)β1/β2 Selectivity RatioReference
Bufuralol 1.63.20.5N/A
Propranolol 1.10.81.38[4]
Metoprolol 25045000.06[4]
Bisoprolol 101400.07[1]
Carvedilol 0.90.24.5[4]
Atenolol 1000150000.07[1]

Lower Ki values indicate higher binding affinity. The β1/β2 selectivity ratio is calculated as (Ki for β2) / (Ki for β1). A ratio > 1 indicates β1 selectivity, while a ratio < 1 indicates β2 selectivity or non-selectivity.

Table 2: Intrinsic Sympathomimetic Activity (ISA) of Selected Beta-Blockers
CompoundIntrinsic Sympathomimetic Activity (ISA)Key CharacteristicsReference
Bufuralol Present (Partial Agonist)Non-selective β-blocker[7]
Pindolol Present (Partial Agonist)Non-selective β-blocker[2]
Acebutolol Present (Partial Agonist)Cardioselective β1-blocker[5][6]
Propranolol AbsentNon-selective β-blocker[8]
Metoprolol AbsentCardioselective β1-blocker[3]
Carvedilol AbsentNon-selective β- and α1-blocker[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative protocols for key experiments used to characterize beta-blockers.

Radioligand Binding Assay for Receptor Affinity

This assay quantifies the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of bufuralol and other beta-blockers for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells stably expressing human β1- or β2-adrenergic receptors (e.g., CHO cells).

  • Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).

  • Test compounds: Bufuralol, propranolol, metoprolol, etc., at varying concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes (20-50 µg protein) are incubated with a fixed concentration of the radioligand ([3H]-CGP 12177) and increasing concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Intrinsic Sympathomimetic Activity (ISA)

This assay measures the ability of a beta-blocker to stimulate the receptor in the absence of an agonist.

Objective: To assess the partial agonist activity of bufuralol compared to other beta-blockers.

Materials:

  • Isolated rat atria or ventricular papillary muscles.

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

  • Isoproterenol (a full β-agonist).

  • Test compounds: Bufuralol, pindolol, propranolol.

  • Force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: The isolated cardiac tissue is mounted in an organ bath under a resting tension.

  • Stabilization: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) until a stable baseline contractile force or rate is achieved.

  • Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations. The change in heart rate (for atria) or contractile force (for papillary muscle) is recorded at each concentration.

  • Maximal Response: The maximal response produced by the test compound is compared to the maximal response produced by a full agonist like isoproterenol.

  • Data Analysis: The intrinsic activity (α) is expressed as the ratio of the maximal response of the test compound to the maximal response of the full agonist. A value of α = 1 indicates a full agonist, 0 < α < 1 indicates a partial agonist, and α = 0 indicates a pure antagonist.

Signaling Pathways and Visualizations

Beta-blockers exert their effects by modulating the β-adrenergic signaling cascade.

β-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like norepinephrine, the β-adrenergic receptor (a G-protein coupled receptor) activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and other physiological responses. Beta-blockers prevent this cascade by occupying the receptor.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (Norepinephrine) BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Activates GProtein G Protein (Gs) BetaReceptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets Blocker Beta-Blocker (e.g., Bufuralol) Blocker->BetaReceptor Blocks

Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of beta-blockers.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical steps of a competitive binding assay to determine the affinity of a test compound.

G A Prepare Cell Membranes with β-Receptors D Incubate to Reach Equilibrium A->D B Add Fixed Concentration of Radioligand ([3H]-CGP 12177) B->D C Add Increasing Concentrations of Test Compound (e.g., Bufuralol) C->D E Separate Bound from Free Ligand via Filtration D->E F Measure Radioactivity of Bound Ligand E->F G Plot % Inhibition vs. Test Compound Concentration F->G H Calculate IC50 and Ki G->H

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Bufuralol is a non-selective beta-blocker characterized by the presence of intrinsic sympathomimetic activity. Its pharmacological profile distinguishes it from pure antagonists like propranolol and cardioselective agents such as metoprolol. The choice of a specific beta-blocker in a research context depends on the desired properties, such as receptor selectivity and the presence of partial agonism, which can influence the overall physiological response. The experimental protocols and data presented in this guide provide a framework for the comparative evaluation of these important cardiovascular research tools.

References

Assessing the Cross-Reactivity of Butofilolol with Adrenergic, Serotonergic, and Dopaminergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butofilolol and Receptor Cross-Reactivity

This compound is classified as a beta-adrenoceptor antagonist, primarily targeting beta-adrenergic receptors to elicit its therapeutic effects, such as the management of hypertension. However, the extent to which this compound interacts with other receptor subtypes, including other adrenergic receptors (alpha), serotonin (5-HT) receptors, and dopamine (D) receptors, is a crucial aspect of its pharmacological profile. Cross-reactivity can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. The assessment of this cross-reactivity is typically achieved through in vitro binding and functional assays.

Comparative Binding Affinity Data

A comprehensive analysis of this compound's cross-reactivity would involve determining its binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for a panel of receptors. Lower Ki or IC50 values indicate higher binding affinity.

Table 1: Hypothetical Binding Affinity Profile of this compound for Adrenergic Receptors

Receptor SubtypeLigandKᵢ (nM)Selectivity Ratio (β₁ vs. β₂)
β₁-adrenergicThis compound--
β₂-adrenergicThis compound--
α₁-adrenergicThis compound-
α₂-adrenergicThis compound-

Note: Specific experimental Ki values for this compound are not currently available in the cited literature. This table serves as a template for data presentation.

Table 2: Hypothetical Cross-Reactivity Profile of this compound for Serotonergic and Dopaminergic Receptors

Receptor FamilyReceptor SubtypeLigandKᵢ (nM)
Serotonin5-HT₁ₐThis compound-
5-HT₂ₐThis compound-
5-HT₃This compound-
DopamineD₁This compound-
D₂This compound-
D₃This compound-

Note: Specific experimental Ki values for this compound are not currently available in the cited literature. This table serves as a template for data presentation.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a compound like this compound at various receptors.

Radioligand Binding Assay

This is the gold standard for determining the binding affinity of a drug to a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various receptor subtypes.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., β₁, β₂, α₁, α₂, 5-HT₁ₐ, D₂, etc.)

  • A specific radioligand for each receptor (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors)

  • This compound in a range of concentrations

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Assay for Gs- and Gi-coupled Receptors)

Functional assays measure the biological response following receptor activation or inhibition. For β-adrenergic receptors, which are primarily coupled to Gs (stimulatory) or Gi (inhibitory) proteins, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) is a common functional readout.

Objective: To determine the functional potency (e.g., IC50 or EC50) of this compound as an antagonist at β-adrenergic receptors.

Materials:

  • Intact cells expressing the receptor of interest

  • A known agonist for the receptor (e.g., isoproterenol for β-adrenergic receptors)

  • This compound in a range of concentrations

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80) to stimulate the cells.

  • Lysis and cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, can be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways for the receptor families of interest and a typical experimental workflow for assessing receptor binding.

G_protein_signaling cluster_adrenergic Adrenergic Receptor Signaling cluster_serotonergic Serotonergic Receptor Signaling (5-HT₁ₐ Example) cluster_dopaminergic Dopaminergic Receptor Signaling (D₂ Example) Beta_Agonist Agonist (e.g., Epinephrine) Beta_Receptor β-Adrenergic Receptor (β₁, β₂) Beta_Agonist->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim Protein Kinase A (Activated) cAMP_inc->PKA_stim Cellular_Response_stim Cellular Response (e.g., Increased Heart Rate) PKA_stim->Cellular_Response_stim Butofilolol_beta This compound (Antagonist) Butofilolol_beta->Beta_Receptor Serotonin Serotonin (5-HT) 5HT1A_Receptor 5-HT₁ₐ Receptor Serotonin->5HT1A_Receptor Gi Gi Protein 5HT1A_Receptor->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib Protein Kinase A (Inhibited) cAMP_dec->PKA_inhib Cellular_Response_inhib Cellular Response (e.g., Neuronal Inhibition) PKA_inhib->Cellular_Response_inhib Butofilolol_5HT This compound (Potential Cross-reactivity) Butofilolol_5HT->5HT1A_Receptor Dopamine Dopamine D2_Receptor D₂ Receptor Dopamine->D2_Receptor Gi_dop Gi Protein D2_Receptor->Gi_dop AC_inhib_dop Adenylyl Cyclase (Inhibited) Gi_dop->AC_inhib_dop cAMP_dec_dop ↓ cAMP AC_inhib_dop->cAMP_dec_dop PKA_inhib_dop Protein Kinase A (Inhibited) cAMP_dec_dop->PKA_inhib_dop Cellular_Response_inhib_dop Cellular Response (e.g., Neuronal Inhibition) PKA_inhib_dop->Cellular_Response_inhib_dop Butofilolol_D2 This compound (Potential Cross-reactivity) Butofilolol_D2->D2_Receptor radioligand_binding_workflow Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes with Target Receptor Start->Membrane_Prep Radioligand_Prep Prepare Radioligand (Fixed Concentration) Start->Radioligand_Prep Butofilolol_Prep Prepare this compound (Serial Dilutions) Start->Butofilolol_Prep Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep->Incubation Butofilolol_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Analyze Data: IC₅₀ and Kᵢ Determination Counting->Data_Analysis End End: Binding Affinity Profile Data_Analysis->End

Navigating the Landscape of Beta-Blockers: A Comparative Analysis Framework for Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of butofilolol, a beta-adrenergic receptor antagonist. Due to a scarcity of direct comparative clinical trial data for this compound against other beta-blockers, this guide presents available data on this compound and offers a template for comparison by showcasing data from studies on other beta-blockers.

This compound: Efficacy in Long-Term Hypertension Management

This compound has been evaluated for its long-term efficacy and safety in the treatment of essential hypertension. A study involving patients with Stage I, II, or III hypertension demonstrated that this compound is an effective antihypertensive agent.[1]

Quantitative Data Summary

The following table summarizes the key findings from a long-term study of this compound in hypertensive patients.

ParameterResult
Number of Patients 18
Treatment Duration Minimum 6 months (5 patients > 1 year, 3 patients > 18 months)
Effective Dose Average of 200 mg/day (range: 75-300 mg/day), administered in 1 or 2 daily doses
Antihypertensive Effect Observed in 11 out of 18 cases
Good to Very Good Efficacy 9 out of 18 patients (50%)
Clinical and Biological Intolerance No true manifestations recorded
Experimental Protocol: Long-Term this compound Study

Objective: To evaluate the long-term antihypertensive efficacy and safety of this compound in patients with essential hypertension.[1]

Study Design: A long-term, open-label, non-comparative study.[1]

Patient Population: 18 patients with Stage I, II, or III permanent essential hypertension, many of whom were plethoric.[1]

Intervention: Patients were treated with this compound following a period of weight reduction. The dosage was adjusted to an average of 200 mg/day (ranging from 75-300 mg/day), administered once or twice daily.[1]

Duration: The minimum treatment duration was 6 months, with some patients followed for over a year and a half.[1]

Outcome Measures: The primary outcome was the antihypertensive effect of this compound. Safety was assessed by monitoring for clinical and biological manifestations of intolerance.[1]

Illustrative Comparative Data: Other Beta-Blockers

To provide a framework for how this compound could be compared to other beta-blockers, the following tables present data from comparative clinical trials of other agents in this class.

Acebutolol vs. Propranolol in Essential Hypertension
ParameterAcebutololPropranololp-value
Number of Patients 186190-
Mean Effective Dose 738 mg231 mg-
Reduction in Diastolic BP 16%15%< 0.01
Reduction in Systolic BP 12%12%< 0.01
Reduction in Mean Arterial BP 14%14%< 0.01
Reduction in Resting Heart Rate 13%17%0.02
CNS Side Effects 50 patients75 patients0.01
Withdrawal due to Side Effects 11 patients29 patients< 0.01

Data from a multicenter, double-blind study comparing oral acebutolol and propranolol in mild to moderately severe essential hypertension.

Experimental Protocol: Acebutolol vs. Propranolol

Objective: To compare the efficacy and safety of acebutolol with propranolol in the treatment of mild to moderately severe essential hypertension.

Study Design: A multicenter, double-blind, randomized, parallel-group study.

Patient Population: 376 patients with mild to moderately severe essential hypertension (diastolic blood pressure ≥ 95 to 129 mm Hg).

Intervention: Patients were randomized to receive either oral acebutolol (n=186) or propranolol (n=190). Doses were titrated to achieve optimal blood pressure control.

Outcome Measures: Primary efficacy endpoints were reductions in diastolic, systolic, and mean arterial blood pressures. Safety endpoints included the incidence of adverse events, particularly central nervous system side effects, and withdrawal rates.

Visualizing Mechanisms and Workflows

Signaling Pathway of Beta-Adrenergic Receptor Antagonists

Beta-blockers, including this compound, exert their effects by antagonizing beta-adrenergic receptors. This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.

Beta_Blocker_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates This compound This compound (Beta-Blocker) This compound->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Contraction Increased Heart Rate & Contractility Calcium->Contraction

Caption: General signaling pathway of a beta-adrenergic receptor antagonist.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, comparative clinical trial for antihypertensive agents.

Experimental_Workflow Patient_Screening Patient Screening (e.g., Hypertension Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (BP, Heart Rate, etc.) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up Follow-up Visits (Data Collection) Treatment_Period->Follow_up Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Typical workflow for a comparative antihypertensive clinical trial.

References

Validating Butofilolol's Mechanism of Action: A Comparative Guide for Novel Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of butofilolol's performance with other beta-blockers, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of this compound's mechanism of action in novel experimental models.

Comparative Analysis of this compound and Other Beta-Blockers

This compound, a beta-adrenoceptor antagonist, primarily exerts its effects by blocking the action of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. This action leads to a reduction in heart rate, myocardial contractility, and blood pressure. To understand its unique pharmacological profile, it is essential to compare its performance with established beta-blockers like the non-selective antagonist propranolol and the cardioselective antagonist metoprolol.

ParameterThis compoundPropranololMetoprololExperimental Model
Beta-Adrenergic Receptor Affinity (pA2) 8.65 (against isoproterenol)[1]Not explicitly found for direct comparison with this compoundNot explicitly found for direct comparison with this compoundGuinea Pig Atria[1]
Electrophysiological Effects Decreased overshoot potential, amplitude, and maximum rate of rise of action potential; prolonged repolarization at 3 x 10⁻⁵ g/ml.[1]Similar effects on excitability as this compound at 10⁻⁵ g/ml.[1]Not directly comparedGuinea Pig Atria[1]
Effect on Myocardial Contractility Reduced contractile force at 3 x 10⁻⁵ g/ml.[1]Known to reduce myocardial contractility.Known to reduce myocardial contractility.Guinea Pig Atria[1]
Effect on Blood Pressure in Hypertensive Models Dose-dependent lowering of blood pressure in spontaneously hypertensive rats (SHR).[2]Inhibited blood pressure increase in SHR.[3]Not directly compared with this compound in the same study.Spontaneously Hypertensive Rats (SHR)[2][3]
Intrinsic Sympathomimetic Activity (ISA) Evidence is not definitive; some beta-blockers possess this partial agonist activity.[4][5]Lacks ISA.[4]Lacks ISA.[6]Various (e.g., pithed rat model)[7]

Signaling Pathway of this compound

The primary mechanism of action for this compound, like other beta-blockers, involves the antagonism of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of catecholamines to these receptors typically activates a downstream signaling cascade. This compound's blockade of this pathway leads to its therapeutic effects.

Butofilolol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines Beta-Adrenergic_Receptor Beta-Adrenergic Receptor (GPCR) Catecholamines->Beta-Adrenergic_Receptor Activates This compound This compound This compound->Beta-Adrenergic_Receptor Blocks G_Protein G-Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Contractility, etc. PKA->Cellular_Response Leads to

Caption: this compound's mechanism of action.

Experimental Protocols

To validate and compare the mechanism of action of this compound, a series of well-established experimental protocols can be employed. Below is a detailed methodology for assessing the effects of this compound on an isolated mammalian heart, a crucial ex vivo model.

Isolated Langendorff Heart Perfusion

This model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.

Objective: To determine the direct effects of this compound on heart rate, contractility, and coronary flow and compare them with other beta-blockers.

Materials:

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

  • This compound, propranolol, metoprolol, and isoproterenol solutions

  • Pressure transducer and data acquisition system

  • Heart chamber with temperature control

Procedure:

  • Heart Isolation: Euthanize a rat or guinea pig according to approved animal welfare protocols. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[8][9]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters (heart rate, left ventricular developed pressure, dP/dt_max, and coronary flow) are recorded.

  • Drug Administration:

    • Baseline Response to Agonist: Administer a bolus of isoproterenol to establish a baseline beta-adrenergic response.

    • Antagonist Effect: After a washout period, perfuse the heart with a known concentration of this compound for a set period.

    • Challenge with Agonist: While continuing this compound perfusion, administer the same dose of isoproterenol to determine the extent of beta-blockade.

  • Comparative Analysis: Repeat the drug administration steps with propranolol and metoprolol at equimolar concentrations to this compound for a direct comparison of their antagonistic effects.

  • Data Analysis: Analyze the recorded data to quantify the changes in cardiac parameters in response to each beta-blocker and the subsequent isoproterenol challenge.

Langendorff_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Euthanize Animal B Excise Heart A->B C Mount on Langendorff Apparatus B->C D Stabilization Period (Baseline Recording) C->D E Administer Isoproterenol (Baseline Response) D->E K Record Cardiac Parameters (HR, LVDP, dP/dt, Flow) D->K F Washout E->F E->K G Perfuse with this compound F->G H Administer Isoproterenol (Challenge) G->H I Washout H->I H->K J Repeat with Propranolol/ Metoprolol I->J J->H Challenge L Compare Antagonistic Effects K->L

Caption: Experimental workflow for Langendorff heart perfusion.

References

A Comparative Pharmacological Guide: Butofilolol vs. Butorphanol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the pharmacological distinctions between the β-adrenergic antagonist butofilolol and the opioid mixed agonist-antagonist butorphanol, intended for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive comparison of the pharmacological profiles of this compound and butorphanol. While both are cardiovascularly active drugs, they belong to distinct pharmacological classes and exert their effects through fundamentally different mechanisms. This document outlines their respective mechanisms of action, receptor binding affinities, and functional effects, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Pharmacological Differences

FeatureThis compoundButorphanol
Drug Class β-Adrenergic Antagonist (Beta-Blocker)Opioid Mixed Agonist-Antagonist
Primary Target β-Adrenergic Receptors (β1 and β2)Opioid Receptors (κ and μ)
Mechanism of Action Competitively blocks β-adrenergic receptors, inhibiting the effects of catecholamines.Acts as a partial agonist at the κ-opioid receptor and a mixed agonist-antagonist at the μ-opioid receptor.
Primary Therapeutic Use Hypertension, Angina PectorisManagement of moderate to severe pain
Intrinsic Sympathomimetic Activity (ISA) Not definitively reported in readily available literature.Not Applicable
Cardioselectivity Information not readily available.Not Applicable

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and butorphanol, providing a basis for direct comparison of their receptor interactions.

DrugReceptorParameterValue (nM)Reference
Butorphanol κ-OpioidKi~0.1[1]
μ-OpioidKi~2.4[1]
κ-OpioidEC50 (G-protein activation)2.8[1]
This compound β1-AdrenergicKiData not available in searched literature
β2-AdrenergicKiData not available in searched literature

Note: The absence of readily available Ki values for this compound in the searched literature highlights a gap in publicly accessible data for this compound.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and butorphanol are rooted in their differential engagement with specific receptor systems and downstream signaling cascades.

This compound: β-Adrenergic Receptor Blockade

Butofilolol_Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->Beta_Receptor Blocks Catecholamines Epinephrine/ Norepinephrine Catecholamines->Beta_Receptor Activates ATP ATP Cellular_Response Increased Heart Rate, Contraction, etc. cAMP->Cellular_Response Leads to

This compound's antagonistic action on β-adrenergic receptors.
Butorphanol: Opioid Receptor Modulation

Butorphanol exhibits a complex mechanism of action as a mixed agonist-antagonist at opioid receptors. It is a partial agonist at the κ-opioid receptor, which is thought to contribute to its analgesic effects. At the μ-opioid receptor, it has both agonist and antagonist properties. This mixed profile is believed to result in a ceiling effect for respiratory depression, a common and dangerous side effect of full μ-opioid agonists.

Butorphanol_Pathway cluster_membrane Cell Membrane Kappa_Receptor κ-Opioid Receptor Gi_Protein_K Gi/o Protein Kappa_Receptor->Gi_Protein_K Activates Mu_Receptor μ-Opioid Receptor Gi_Protein_M Gi/o Protein Mu_Receptor->Gi_Protein_M Modulates Resp_Depression Respiratory Depression (ceiling effect) Mu_Receptor->Resp_Depression AC_Inhibition Inhibition of Adenylyl Cyclase Gi_Protein_K->AC_Inhibition Gi_Protein_M->AC_Inhibition Butorphanol_K Butorphanol Butorphanol_K->Kappa_Receptor Partial Agonist Butorphanol_M Butorphanol Butorphanol_M->Mu_Receptor Mixed Agonist- Antagonist Analgesia Analgesia AC_Inhibition->Analgesia

Butorphanol's dual action on κ- and μ-opioid receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize compounds like this compound and butorphanol.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for β-adrenergic receptors.

Objective: To quantify the affinity of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors.

  • Radioligand (e.g., [3H]-dihydroalprenolol, [3H]-DHA).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-selective β-blocker (e.g., propranolol).

  • Calculate specific binding by subtracting non-specific from total binding.

  • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents Incubation Incubate Membranes, Radioligand & Competitor Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Calculation) Counting->Analysis End Results Analysis->End

Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay for Opioid Receptor Functional Activity

This functional assay measures the activation of G-proteins coupled to opioid receptors, providing information on the agonist or antagonist properties of a compound.

Objective: To determine the functional activity (EC50 and Emax) of butorphanol at the κ-opioid receptor.

Materials:

  • Cell membranes expressing the human κ-opioid receptor.

  • [35S]GTPγS.

  • GDP.

  • Butorphanol.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of butorphanol.

  • In a 96-well plate, add cell membranes, GDP, and varying concentrations of butorphanol.

  • Pre-incubate the plate at 30°C.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Basal binding is determined in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Plot the specific [35S]GTPγS binding against the concentration of butorphanol to generate a dose-response curve.

  • Determine the EC50 (concentration of butorphanol that produces 50% of the maximal response) and Emax (maximal effect) from the curve using non-linear regression.

Conclusion

This compound and butorphanol represent two distinct classes of drugs with fundamentally different pharmacological profiles. This compound acts as a β-adrenergic antagonist, modulating cardiovascular function, while butorphanol is an opioid mixed agonist-antagonist primarily used for analgesia. The lack of publicly available, detailed binding affinity and intrinsic sympathomimetic activity data for this compound limits a more granular, quantitative comparison with other β-blockers. The provided experimental protocols offer a framework for generating such data, which would be invaluable for a more complete understanding of this compound's pharmacological profile and its precise clinical implications. For butorphanol, the well-characterized interactions with opioid receptors underscore its utility and its differentiated safety profile compared to full μ-opioid agonists. This guide provides a foundational understanding for researchers and clinicians working with these compounds, highlighting the importance of detailed pharmacological characterization in drug development and application.

References

Safety Operating Guide

Navigating the Disposal of Butofilolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Procedures for the Safe and Compliant Disposal of Butofilolol

Step 1: Waste Characterization - Is this compound a Hazardous Waste?

The cornerstone of proper pharmaceutical disposal is the accurate classification of the waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous, governed by regulations from agencies such as the Environmental Protection Agency (EPA).[1][2][3]

A pharmaceutical is generally considered hazardous if it meets one or more of the following criteria:

  • P-listed wastes: Acutely toxic.

  • U-listed wastes: Toxic.

  • Exhibits hazardous characteristics: Ignitability, corrosivity, reactivity, or toxicity.[4]

As of this writing, this compound is not explicitly found on the EPA's P or U lists of hazardous wastes.[5] However, a definitive classification requires a thorough evaluation of its characteristics.

Actionable Guidance:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and should be consulted first.

  • Contact the Manufacturer: The manufacturer of this compound can provide specific guidance on its chemical properties and recommended disposal procedures.

  • Engage a Certified Waste Disposal Contractor: A licensed environmental services company can analyze a sample of the this compound waste to determine if it exhibits any hazardous characteristics.

Step 2: Segregation and Storage of this compound Waste

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.

In the Laboratory:

  • Designated Waste Container: Use a dedicated, clearly labeled, and compatible container for this compound waste. The container should be in good condition with a secure lid.

  • Labeling: The label should clearly state "Hazardous Waste" (if applicable), the name "this compound," and the date accumulation started.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6]

Step 3: Selecting the Appropriate Disposal Pathway

The chosen disposal method will depend on the hazardous waste determination.

If this compound is Determined to be Non-Hazardous:

  • Pharmaceutical Waste Stream: Dispose of the this compound through a designated non-hazardous pharmaceutical waste stream. This typically involves collection by a licensed medical waste hauler.

  • Incineration: Most pharmaceutical waste, including non-hazardous types, is managed through incineration at a permitted facility to ensure its destruction.[2]

If this compound is Determined to be Hazardous:

  • Hazardous Waste Contractor: The disposal must be handled by a licensed hazardous waste contractor.[2]

  • Manifesting: A hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.

  • Incineration: Hazardous pharmaceutical waste is typically incinerated at a specialized facility equipped to handle such materials.[2][3]

Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.

Quantitative Data for Pharmaceutical Waste Disposal

Specific quantitative thresholds for the disposal of this compound are not available. However, general regulatory thresholds for hazardous waste generation and storage in a laboratory setting are provided below.

ParameterGuidelineRegulation
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste40 CFR 262.15
SAA Time Limit No time limit, but containers must be moved within 3 days of being full40 CFR 262.15
P-listed Acute Hazardous Waste Accumulation Limit Up to 1 quart (liquid) or 1 kg (solid)40 CFR 262.15

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps to determine the proper disposal procedure for this compound.

Butofilolol_Disposal_Workflow cluster_start cluster_classification Step 1: Waste Characterization cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start Start: this compound Waste Generated check_sds Consult Safety Data Sheet (SDS) start->check_sds contact_mfg Contact Manufacturer for Guidance check_sds->contact_mfg is_hazardous Is this compound a Hazardous Waste? check_sds->is_hazardous waste_analysis Perform Waste Analysis (if necessary) contact_mfg->waste_analysis waste_analysis->is_hazardous segregate_non_haz Segregate in Non-Hazardous Pharmaceutical Waste Container is_hazardous->segregate_non_haz No segregate_haz Segregate in Hazardous Waste Container in SAA is_hazardous->segregate_haz Yes dispose_non_haz Dispose via Licensed Medical Waste Hauler segregate_non_haz->dispose_non_haz dispose_haz Dispose via Licensed Hazardous Waste Contractor segregate_haz->dispose_haz

Caption: Decision workflow for proper this compound disposal.

Experimental Protocols

As this document provides procedural guidance for disposal, it does not cite specific experimental protocols. The key "experimental" step in this context is the hazardous waste determination, which should be conducted by a qualified environmental testing laboratory following EPA-approved analytical methods if the hazardous characteristics of this compound are unknown.

References

Personal protective equipment for handling Butofilolol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Butorphanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Butorphanol, a potent opioid analgesic. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. It is presumed that the user intended to search for "Butorphanol" rather than "Butofilolol," as the latter does not correspond to a known chemical entity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Butorphanol to minimize exposure. The required PPE varies depending on the nature of the work being conducted.[1][2][3]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (weighing, preparing solutions)Safety glasses with side shields or goggles.[1]Chemical-resistant gloves (e.g., nitrile). Consider double gloving.[1]Laboratory coat.[1][2]Not generally required if handled in a well-ventilated area or a chemical fume hood.[1]
Bulk Handling or Potential for Aerosol Generation Chemical goggles and a face shield.[1][2]Chemical-resistant gloves. Consider double gloving.[1]Impermeable gown or laboratory coat. Additional garments like sleevelets or aprons may be necessary.[1][2]A NIOSH-approved respirator with appropriate cartridges should be worn.[1]
Spill Cleanup Chemical goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.[1]Impermeable gown or apron over a laboratory coat.[1]A NIOSH-approved air-purifying respirator or a supplied-air respirator, depending on spill size.[4]

Safety and Handling Protocols

Engineering Controls:

When handling Butorphanol, especially in powder form, it is crucial to use engineering controls to minimize inhalation exposure.[2] Operations should be conducted in a designated area with restricted access.

  • Ventilation: Use a certified chemical fume hood, a ventilated balance enclosure, or a similar containment system for all weighing and solution preparation activities.[2]

  • Isolation: For larger scale operations, closed systems should be utilized to prevent the release of the substance into the work environment.[1]

Safe Handling Practices:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][5]

  • Aerosol Prevention: Avoid procedures that may generate dust or aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][6]

  • No Personal Items: Do not eat, drink, or smoke in areas where Butorphanol is handled.[1][5]

  • Labeling: Ensure all containers of Butorphanol are clearly and accurately labeled.

Quantitative Toxicity and Exposure Data

The following tables summarize available quantitative data regarding the toxicity of Butorphanol. It is important to note that a universally recognized Occupational Exposure Limit (OEL) has not been established. The provided OELs are from specific sources and should be considered as guidance.

Acute Toxicity Data (Butorphanol Tartrate) [6][7]

RouteSpeciesLD50
OralMouse395 mg/kg
OralRat315 mg/kg
SubcutaneousMouse299 mg/kg
SubcutaneousRat425 mg/kg

Occupational Exposure Limits (OELs) for Butorphanol Tartrate

Organization/SourceValueNotes
Internal (Merck)[8]3 µg/m³8-hour Time-Weighted Average (TWA)
Internal (Merck)[8]25 µg/m³Short-Term Exposure Limit (STEL)
Latvia OEL[5]5 mg/m³Time-Weighted Average (TWA)

Operational Plans

Spill Response Protocol:

In the event of a Butorphanol spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE for spill cleanup as detailed in the table above.[5]

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand). For solid spills, carefully sweep or vacuum with a HEPA-filtered vacuum. Do not create dust.

  • Collection: Collect the spilled material and absorbent into a sealed, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate deactivating solution, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All Butorphanol waste, including unused material, contaminated PPE, and spill cleanup debris, must be handled as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[1][4] Do not dispose of Butorphanol down the drain or in the regular trash.[4]

Visual Workflow for Safe Handling of Butorphanol

Butorphanol_Handling_Workflow Butorphanol Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Prepare Engineering Controls (Fume Hood, Ventilated Enclosure) B->C D Weighing and Solution Preparation C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G H Dispose of Waste in Labeled Hazardous Waste Container G->H I Wash Hands Thoroughly H->I J Spill or Exposure Occurs K Follow Spill Response Protocol J->K Spill L Follow First Aid Procedures J->L Exposure

Caption: Workflow for the safe handling of Butorphanol, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butofilolol
Reactant of Route 2
Reactant of Route 2
Butofilolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.